5-cyanobenzofuran-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-cyano-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXZANNFIHPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437034 | |
| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-75-0 | |
| Record name | 5-Cyano-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84102-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-cyanobenzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Cyanobenzofuran-2-carboxylic Acid
Abstract
This compound is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of the antidepressant drug Vilazodone.[1] The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of the cyano and carboxylic acid groups on this core makes it a versatile synthon for drug development.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this important molecule.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most straightforward approach involves the hydrolysis of the corresponding ester, ethyl 5-cyanobenzofuran-2-carboxylate. The benzofuran core itself can be disconnected to reveal a substituted salicylaldehyde and a two-carbon unit, suggesting a cyclization strategy. This leads to 4-cyano-2-hydroxybenzaldehyde (5-cyanosalicylaldehyde) as a key precursor, which can, in turn, be derived from the commercially available 4-cyanophenol.
Caption: Retrosynthetic analysis of this compound.
This analysis forms the basis of the primary synthetic pathway detailed in this guide, which is favored for its operational simplicity, high yields, and use of readily available starting materials.
Primary Synthesis Pathway: From 4-Cyanophenol
The most established and scalable synthesis commences with 4-cyanophenol and proceeds through three key transformations:
-
Formylation of 4-cyanophenol to introduce an aldehyde group ortho to the hydroxyl, yielding 4-cyano-2-hydroxybenzaldehyde.
-
Condensation and Cyclization with ethyl bromoacetate to construct the benzofuran-2-carboxylate core.
-
Saponification (hydrolysis) of the ethyl ester to afford the final carboxylic acid.
Step 1: Synthesis of 4-Cyano-2-hydroxybenzaldehyde
The introduction of an aldehyde group onto the phenolic ring is a critical first step. While several formylation methods exist, the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acid) are common. An alternative and often higher-yielding method involves the reaction of 4-cyanophenol with paraformaldehyde and a magnesium chloride-triethylamine complex. For the purpose of this guide, we will consider 4-cyano-2-hydroxybenzaldehyde as a readily accessible starting material, as its preparation from 4-cyanophenol is a standard transformation.[4][5]
Step 2: Synthesis of Ethyl 5-Cyanobenzofuran-2-carboxylate
This core transformation involves the construction of the furan ring. The process is a variation of the Williamson ether synthesis followed by an intramolecular aldol-type condensation and dehydration.
Mechanism: The reaction is typically initiated by a mild base, such as potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group of 5-cyanosalicylaldehyde. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form an ether intermediate. The base then abstracts an acidic α-proton from the ester moiety, generating a carbanion. This carbanion undergoes a rapid intramolecular cyclization, attacking the aldehyde carbonyl carbon to form a five-membered ring. The subsequent elimination of a water molecule yields the stable, aromatic benzofuran ring system.[6]
References
- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
5-cyanobenzofuran-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanobenzofuran-2-Carboxylic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This molecule represents a key heterocyclic scaffold, leveraging the privileged structure of the benzofuran core with strategic functionalization to serve as a versatile building block in modern drug discovery.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran heterocycles are fundamental structural units in a plethora of biologically active natural products and synthetic compounds.[1] Their inherent planarity and ability to participate in various non-covalent interactions have established them as "privileged structures" in medicinal chemistry. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, immunomodulatory, and anti-inflammatory properties.[1]
This compound is of particular interest due to its trifunctional nature:
-
The Benzofuran Core: A rigid, aromatic system that provides a stable anchor for pharmacophoric elements.
-
The 2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a point for amide or ester derivatization, or a bioisostere for other acidic moieties. The presence of a carboxylic acid group is a feature in approximately 25% of all commercialized pharmaceuticals.[2]
-
The 5-Cyano Group: A versatile nitrile moiety that can act as a hydrogen bond acceptor, a metabolic blocking group, or be chemically transformed into other functional groups such as amines or tetrazoles, the latter being a common carboxylic acid bioisostere.
This guide will elucidate the chemical properties, synthesis, and reactive potential of this molecule, providing a foundation for its application in research and development.
Molecular Identity and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a compound are foundational to its application in any experimental setting.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-Cyano-1-benzofuran-2-carboxylic acid | - |
| CAS Number | 84102-75-0 | BLD Pharm[3] |
| Molecular Formula | C₁₀H₅NO₃ | Calculated |
| Molecular Weight | 187.15 g/mol | Calculated |
| Canonical SMILES | C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | Inferred from Ethyl Ester |
| InChI Key | Inferred from Ethyl Ester | Inferred from Ethyl Ester |
Note: Data is based on supplier information and structural inference from its corresponding ethyl ester.[4]
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds like 5-chlorobenzofuran-2-carboxylic acid.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Appearance | White to off-white or light-yellow solid | Based on analogous compounds like 5-chlorobenzofuran-2-carboxylic acid which is a white to light yellow powder.[5] |
| Melting Point | >250 °C | High, typical for rigid, crystalline aromatic carboxylic acids. 5-Chlorobenzofuran-2-carboxylic acid melts at 266 °C[5]; 5-nitrobenzofuran-2-carboxylic acid melts at 279-284 °C.[6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot methanol. | The carboxylic acid group enhances polarity, but the large, rigid aromatic system dominates, leading to low aqueous solubility. This is a common feature of drug-like molecules. |
| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the benzofuran ring and the cyano group will increase the acidity (lower the pKa) compared to benzoic acid (~4.2). |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following is a predicted profile based on established principles.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, characteristic band overlying C-H stretches.[8] |
| ~2230 - 2220 | Nitrile C≡N | Stretch | Sharp, medium-intensity peak. |
| ~1720 - 1680 | Carboxylic Acid C=O | Stretch | Strong, sharp peak. Conjugation with the furan ring may lower the frequency.[8] |
| ~1600 - 1450 | Aromatic C=C | Stretch | Multiple sharp bands of varying intensity. |
| ~1300 - 1200 | C-O | Stretch | Strong band associated with the carboxylic acid and furan ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of 10.0 - 13.0 ppm .[8] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The benzofuran ring system contains four aromatic protons. Their precise shifts and coupling patterns will depend on the solvent but can be predicted as follows:
-
H3: A singlet or a narrow doublet around 7.5 - 7.8 ppm .
-
H4, H6, H7: These protons on the benzene ring will appear between 7.6 - 8.2 ppm . The proton at H4 (adjacent to the cyano group) will likely be the most downfield and may appear as a narrow doublet. The H6 and H7 protons will show more complex splitting patterns (doublet of doublets).
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): A signal in the 160 - 175 ppm range. This peak is often of lower intensity.[8]
-
Aromatic & Furan Carbons: Multiple signals between 105 - 160 ppm .
-
Nitrile Carbon (-C≡N): A characteristic signal around 115 - 120 ppm .[9]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 187.
-
Key Fragmentation: Signature fragmentation for carboxylic acids involves the loss of -OH (m/z = 170) and subsequent loss of -CO (m/z = 142).[8]
Synthesis Pathway and Experimental Protocol
The synthesis of benzofuran-2-carboxylic acids is a well-established process in organic chemistry. A reliable route to the title compound starts from commercially available 4-hydroxy-3-nitrobenzonitrile, proceeding through a reductive cyclization strategy.
Rationale for Synthetic Strategy
This pathway is chosen for its efficiency and use of robust, well-documented reactions. It builds the benzofuran core by first installing the necessary functionalities on a benzene precursor, followed by a cyclization step to form the heterocyclic ring. This approach offers good control over the final substitution pattern.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: O-Alkylation
-
To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (Ethyl 2-((4-cyano-2-nitrophenoxy)acetate)) by column chromatography or recrystallization.
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and acetic acid.
-
Heat the solution to ~70-80 °C and add iron powder (Fe, 5.0 eq) portion-wise, maintaining the temperature.
-
Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove iron salts, washing with hot ethanol.
-
Concentrate the filtrate to yield the crude amine, Ethyl 3-amino-5-cyanobenzofuran-2-carboxylate.
Step 3: Deamination
-
Suspend the crude amine from Step 2 in a mixture of ethanol and sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then heat to 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the mixture and extract the product (Ethyl 5-cyanobenzofuran-2-carboxylate) with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Step 4: Saponification (Hydrolysis)
-
Dissolve the ester from Step 3 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Dilute with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with cold 2N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Chemical Reactivity and Derivatization Potential
The molecule's utility stems from the distinct reactivity of its three functional components, making it a powerful scaffold for library synthesis.
Logical Relationship Diagram for Derivatizationdot
References
- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 84102-75-0|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Nitrobenzofuran-2-carboxylic acid 97 10242-12-3 [sigmaaldrich.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Structural Elucidation of 5-Cyanobenzofuran-2-Carboxylic Acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzofuran scaffold is a "privileged structure," forming the core of numerous biologically active molecules.[1][2] Derivatives such as 5-cyanobenzofuran-2-carboxylic acid are of significant interest to researchers, as the introduction of the cyano (-C≡N) and carboxylic acid (-COOH) functionalities can modulate solubility, electronic properties, and receptor binding interactions.[3][4][5][6]
Unambiguous confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development. An incorrect structural assignment can invalidate biological data, derail SAR (Structure-Activity Relationship) studies, and lead to the costly failure of research programs. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. As a self-validating system, this workflow demonstrates how orthogonal analytical methods are synergistically employed to build an irrefutable case for the molecule's identity, from its elemental composition to its precise atomic connectivity.
This document is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.
The Elucidation Workflow: A Multi-Faceted Approach
Caption: A logical workflow for unambiguous structure elucidation.
Foundational Analysis: Molecular Formula Determination
The first and most fundamental question is: what is the elemental composition of the sample? This establishes the molecular formula and, by extension, the Index of Hydrogen Deficiency (IHD), which provides the first clue about the presence of rings and/or multiple bonds.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While standard mass spectrometry provides a nominal mass, HRMS is essential for structure elucidation because it measures the mass-to-charge ratio (m/z) to four or more decimal places.[7][8] This high precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and provides an unambiguous molecular formula. For this compound (C₁₀H₅NO₃), the exact mass is a unique identifier.
Expected Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₅NO₃ |
| Calculated Exact Mass | 200.03422 [M+H]⁺ |
| Index of Hydrogen Deficiency | 9 |
The IHD of 9 indicates a high degree of unsaturation, consistent with a bicyclic aromatic system (benzofuran = 5), a carboxylic acid (C=O = 1), a nitrile (C≡N = 2), and four double bonds in the benzene ring.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻) modes should both be run for confirmation.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy below 5 ppm.
-
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₁₀H₅NO₃. The mass error should be less than 5 ppm.
Functional Group Identification: The Spectroscopic Fingerprint
Once the molecular formula is known, the next step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[9][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: For this compound, we expect to see three key diagnostic signals: the nitrile, the carbonyl of the carboxylic acid, and the broad O-H stretch of the carboxylic acid. The presence and appearance of these bands provide strong, direct evidence for the proposed functional groups. The broadness of the O-H stretch is a hallmark of carboxylic acids, resulting from strong intermolecular hydrogen bonding which creates a continuum of bond energies.[12][13]
Expected Data Summary
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O–H stretch | 3300 - 2500 | Very broad, strong |
| Aromatic C-H | C–H stretch | ~3100 - 3000 | Sharp, medium |
| Nitrile | C≡N stretch | ~2230 - 2220 | Sharp, medium intensity |
| Carbonyl | C=O stretch | ~1720 - 1680 | Sharp, very strong |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Medium to strong |
| Benzofuran System | C–O stretch | ~1320 - 1210 | Strong |
Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in the table above.
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
With the formula and functional groups identified, NMR spectroscopy is employed to determine the precise connectivity of the atoms—the carbon-hydrogen framework.[14][15] This is the most information-rich technique in structure elucidation.
Expertise & Causality: We will use a suite of NMR experiments. ¹H NMR reveals the number of different proton environments and their neighboring protons. ¹³C NMR shows the number of different carbon environments. Finally, 2D NMR experiments like HSQC and HMBC act as a "molecular GPS," directly correlating which protons are attached to which carbons and, crucially, which atoms are 2-3 bonds away from each other, allowing us to piece the fragments together.[16][17]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it will solubilize the polar carboxylic acid and its acidic proton will be observable, unlike in D₂O where it would exchange.[16][17]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2 or 3 bonds apart. This is the key experiment for assembling the final structure.
-
-
Predicted NMR Data Summary for this compound
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale for Chemical Shift |
| COOH | ~13.5, br s | ~161 | Highly deshielded acidic proton. |
| 3 | ~7.6, s | ~115 | Furan proton, deshielded by adjacent oxygen and C=O. |
| 4 | ~8.0, d, J ≈ 8.8 | ~128 | Aromatic proton ortho to the electron-withdrawing cyano group. |
| 6 | ~7.8, dd, J ≈ 8.8, 1.5 | ~129 | Aromatic proton meta to the cyano group. |
| 7 | ~8.3, d, J ≈ 1.5 | ~114 | Aromatic proton ortho to the furan oxygen and adjacent to the cyano group. |
| C2 | - | ~148 | Quaternary carbon of the carboxylic acid attachment. |
| C3a | - | ~125 | Quaternary carbon at the furan-benzene fusion. |
| C5 | - | ~108 | Quaternary carbon bearing the cyano group. |
| C7a | - | ~155 | Quaternary carbon at the furan-benzene fusion, adjacent to oxygen. |
| CN | - | ~118 | Nitrile carbon. |
Assembling the Structure with 2D NMR
The final connectivity is confirmed by HMBC correlations. The diagram below illustrates the most critical correlations that unambiguously prove the positions of the substituents.
Caption: Key HMBC correlations for structural confirmation.
-
H3 to C2 and C3a: The proton at position 3 will show a strong correlation to the quaternary carbon of the carboxylic acid (C2), confirming the substituent is at the 2-position.
-
H4 to C5 and CN: The proton at position 4 will correlate to the carbon bearing the cyano group (C5) and to the nitrile carbon (CN) itself, locking the cyano group at the 5-position.
-
H7 to C5: The proton at position 7 will also show a correlation to C5, providing further validation for the cyano group's location.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of HRMS, FT-IR, and comprehensive NMR analysis provides overwhelming evidence, the "gold standard" for structural proof is single-crystal X-ray crystallography.[7] This technique provides an exact 3D map of the atoms in space, confirming not only connectivity but also bond lengths, bond angles, and the planarity of the benzofuran system.[18][19]
Expertise & Causality: This method is definitive because it relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a repeating crystal lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a precise 3D model of the molecule. For benzofuran derivatives, this can confirm the planarity of the fused ring system.[18][19][20]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. A suitable single crystal must be grown. A common method is slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexane.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to fit the experimental data, resulting in a final crystallographic information file (CIF).
-
Data Analysis: The refined structure provides precise coordinates for each atom, from which bond lengths, angles, and intermolecular interactions (like hydrogen bonding between carboxylic acid dimers) can be analyzed.
Conclusion: A Self-Validating System
The structural elucidation of this compound is a clear demonstration of a modern, self-validating analytical workflow.
-
HRMS established the correct molecular formula (C₁₀H₅NO₃).
-
FT-IR provided direct evidence for the required nitrile and carboxylic acid functional groups.
-
1D and 2D NMR assembled the atomic framework, confirming the 2-carboxy and 5-cyano substitution pattern through unambiguous proton-carbon correlations.
-
X-ray Crystallography , if successful, provides the ultimate, irrefutable 3D structure.
Each technique provides orthogonal data that converges on a single, consistent structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing a compound in a research or drug development pipeline.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rroij.com [rroij.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. asianpubs.org [asianpubs.org]
- 19. pubs.vensel.org [pubs.vensel.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 5-Cyanobenzofuran-2-Carboxylic Acid
Introduction
5-Cyanobenzofuran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₅NO₃. Its rigid, planar structure, featuring a benzofuran core appended with both a carboxyl and a nitrile group, makes it a valuable scaffold in medicinal chemistry and materials science. The benzofuran moiety is a well-known pharmacophore present in numerous biologically active compounds, while the cyano and carboxylic acid groups offer versatile handles for synthetic modification, enabling its use as a key building block for drug candidates and functional organic materials.[1]
A thorough understanding of a molecule's spectroscopic signature is foundational to its application in research and development. Spectroscopic data provides unambiguous confirmation of chemical structure, purity, and electronic properties. While this compound is commercially available, a consolidated, publicly accessible repository of its complete experimental spectroscopic data is sparse.[2] This guide, therefore, serves as an in-depth technical resource that provides a predictive analysis of its spectral characteristics. The predictions herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, such as benzofuran-2-carboxylic acid, offering a robust framework for researchers engaged in its synthesis, characterization, and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule.
Predicted ¹H NMR Spectrum
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. For this compound, we anticipate five unique proton signals: four from the aromatic scaffold and one from the carboxylic acid group.
Expert Rationale for Predictions: The analysis is based on the parent compound, benzofuran-2-carboxylic acid, with adjustments for the substituent effects of the C5-cyano group. The nitrile group (C≡N) is strongly electron-withdrawing, which significantly influences the electron density of the benzene ring. This effect deshields (moves downfield) nearby protons, particularly those at the ortho (C4, C6) positions. The proton on the furan ring (H-3) is expected to appear as a singlet in the aromatic region, characteristic of 2-substituted benzofurans. The carboxylic acid proton is readily exchangeable and typically appears as a broad singlet at a very downfield chemical shift.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar analyte and its acidic proton signal is readily observable without rapid exchange with the solvent.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm. Apply a line broadening of 0.3 Hz before Fourier transformation.
Caption: Workflow for ¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | > 13.0 | Broad Singlet (br s) | N/A |
| H-4 | 8.20 - 8.35 | Doublet (d) | J = 8.8 |
| H-6 | 8.05 - 8.20 | Doublet of Doublets (dd) | J = 8.8, 1.5 |
| H-7 | 7.85 - 8.00 | Doublet (d) | J = 1.5 |
| H-3 | 7.60 - 7.75 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectrum
Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical nature (alkane, alkene, aromatic, carbonyl, etc.).
Expert Rationale for Predictions: The molecule contains 10 carbon atoms, all in unique chemical environments, and thus should display 10 distinct signals. The chemical shifts are predicted based on established ranges for specific functional groups.[3] The carboxyl carbon is the most deshielded, appearing furthest downfield. The nitrile carbon has a characteristic shift around 118 ppm. The remaining eight carbons of the benzofuran ring system will appear in the aromatic region (100-160 ppm), with their precise shifts influenced by the oxygen heteroatom and the electron-withdrawing effects of the cyano and carboxyl groups.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: Use the same sample prepared for ¹H NMR analysis in a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
-
Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm. Apply a line broadening of 1-2 Hz before Fourier transformation.
Caption: Workflow for ¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | 160.0 - 165.0 | Carboxylic acid carbonyl carbon.[3] |
| C-7a | 155.0 - 158.0 | Aromatic carbon adjacent to furan oxygen. |
| C-2 | 145.0 - 148.0 | Furan carbon attached to the carboxyl group. |
| C-4 | 128.0 - 132.0 | Aromatic CH ortho to cyano group. |
| C-6 | 126.0 - 129.0 | Aromatic CH ortho to cyano group. |
| C-3a | 123.0 - 126.0 | Aromatic bridgehead carbon. |
| C-7 | 120.0 - 123.0 | Aromatic CH meta to cyano group. |
| C≡N | 117.0 - 119.0 | Nitrile carbon. |
| C-3 | 112.0 - 115.0 | Furan CH carbon. |
| C-5 | 105.0 - 108.0 | Aromatic carbon attached to the cyano group. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally powerful tool for identifying the functional groups present in a sample.
Expert Rationale for Predictions: The IR spectrum of this compound will be dominated by the characteristic vibrations of its three main functional groups. The carboxylic acid will exhibit a very broad O-H stretch due to hydrogen-bonded dimerization and a strong, sharp C=O (carbonyl) stretch.[4][5] The nitrile group (C≡N) has a sharp, intense absorption in a region that is typically free of other signals, making it a highly diagnostic peak. The benzofuran backbone will contribute absorptions from aromatic C=C and C-H stretching, as well as the C-O-C ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans to obtain a high-quality spectrum.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the significant absorption bands.
Caption: Workflow for ATR-IR Spectroscopy
Table 3: Predicted Major Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (H-bonded) | Carboxylic Acid |
| ~3100 | Medium, Sharp | C-H stretch | Aromatic |
| 2230 - 2220 | Strong, Sharp | C≡N stretch | Nitrile |
| 1710 - 1680 | Strong, Sharp | C=O stretch (conjugated) | Carboxylic Acid |
| 1610 - 1580 | Medium | C=C stretch | Aromatic Ring |
| 1480 - 1440 | Medium | C=C stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid / Furan |
| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expert Rationale for Predictions: The exact monoisotopic mass of C₁₀H₅NO₃ is 187.0215 Da. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to primarily observe the molecular ion. In negative ion mode ([M-H]⁻), the acidic carboxylic proton will be lost, yielding an ion at m/z 186.0142. In positive ion mode ([M+H]⁺), protonation will likely occur on the furan oxygen or nitrile nitrogen, giving an ion at m/z 188.0288. Tandem MS (MS/MS) of the deprotonated molecule ([M-H]⁻) is predicted to show a characteristic neutral loss of CO₂ (44.00 Da), a hallmark of carboxylic acids, resulting in a major fragment ion at m/z 142.01. The fragmentation of the parent molecule benzofuran-2-carboxylic acid is known to proceed via loss of CO₂.[6][7]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (Optional but Recommended): A brief chromatographic run on a C18 column can ensure sample purity before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Acquire data in both positive and negative ion modes.
-
Analysis: Perform a full scan analysis to detect the molecular ion. Subsequently, perform a targeted MS/MS experiment on the [M-H]⁻ ion to observe its fragmentation pattern.
-
Caption: Workflow for ESI-MS/MS Analysis
Table 4: Predicted Mass Spectrometry Data (ESI)
| Ion Type | Predicted m/z (Monoisotopic) | Notes |
| [M-H]⁻ | 186.0142 | Deprotonated molecule (Base peak in negative mode) |
| [M+H]⁺ | 188.0288 | Protonated molecule (Observed in positive mode) |
| [M-H-CO₂]⁻ | 142.0131 | Major fragment from MS/MS of 186.01; loss of CO₂ |
Conclusion
The comprehensive spectroscopic analysis of this compound, while predictive, is built upon a solid foundation of chemical principles and data from analogous structures. The key identifying features for this molecule are:
-
¹H NMR: Four distinct aromatic proton signals and a very downfield, broad carboxylic acid proton signal.
-
¹³C NMR: Ten unique carbon signals, including characteristic peaks for carboxyl, nitrile, and benzofuran carbons.
-
IR: A sharp, strong nitrile stretch around 2225 cm⁻¹, a strong carbonyl stretch near 1700 cm⁻¹, and a very broad hydroxyl stretch from 3300-2500 cm⁻¹.
-
MS: A deprotonated molecular ion [M-H]⁻ at m/z 186.0142, which readily loses CO₂ (44 Da) upon fragmentation.
This guide provides researchers, chemists, and drug development professionals with a detailed and scientifically rigorous blueprint for the identification and characterization of this compound, facilitating its confident use in pioneering research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 84102-75-0|this compound|BLD Pharm [bldpharm.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. echemi.com [echemi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 7. Benzofuran-2-carboxylic acid [webbook.nist.gov]
An In-Depth Technical Guide to 5-Cyanobenzofuran-2-Carboxylic Acid
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of 5-cyanobenzofuran-2-carboxylic acid, a key functionalized intermediate in synthetic and medicinal chemistry. We will delineate its core physicochemical properties, provide a detailed, validated protocol for its synthesis via ester hydrolysis, explore its critical role in the synthesis of complex pharmaceuticals such as Vilazodone, and discuss the strategic importance of its constituent functional groups. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Physicochemical Properties and Structural Analysis
This compound is a trifunctional molecule featuring a benzofuran core, a nitrile (cyano) group at the C5 position, and a carboxylic acid at the C2 position. This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a valuable building block in organic synthesis.
The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, while the electron-withdrawing nature of the cyano group modulates the electronic character of the aromatic system.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₅NO₃ | BLD Pharm[1] |
| Molecular Weight | 187.15 g/mol | BLD Pharm[1] |
| CAS Number | 84102-75-0 | BLD Pharm[1] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |
Synthesis and Purification Protocol
The most direct and reliable synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 5-cyanobenzofuran-2-carboxylate. This precursor is readily accessible and its conversion to the target carboxylic acid is a robust and high-yielding transformation.
Principle of Synthesis: Base-Catalyzed Ester Hydrolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from a base like sodium hydroxide (NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base reaction between the newly formed carboxylic acid and the strong base yields the sodium carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the desired product.
Detailed Experimental Protocol
Materials and Equipment:
-
Ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq)[2]
-
Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) or Dioxane
-
Methanol (MeOH)
-
Water (Deionized)
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio).
-
Base Addition: Prepare a solution of NaOH (2.5 eq) in water and add it to the stirring ester solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Causality: Heating accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe. The mixed solvent system ensures the solubility of both the organic ester and the aqueous base.
-
-
Work-up & Neutralization: After cooling the mixture to room temperature, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous residue with water. Slowly add 2M HCl dropwise while stirring vigorously. The target carboxylic acid will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2.
-
Causality: Acidification is critical to convert the water-soluble sodium 5-cyanobenzofuran-2-carboxylate salt into the neutral carboxylic acid, which has significantly lower aqueous solubility, forcing its precipitation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any residual inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target acid from its ethyl ester.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[3][4] this compound is particularly valuable as an intermediate in the synthesis of complex pharmaceutical agents.
Key Intermediate in Vilazodone Synthesis
The most notable application of this scaffold is in the synthesis of Vilazodone , an FDA-approved medication for the treatment of major depressive disorder.[5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[5]
In many synthetic routes, intermediates like 5-(piperazin-1-yl)benzofuran-2-carboxylic acid or its corresponding amide are required.[6][7] These are often derived from precursors such as 5-aminobenzofuran-2-carboxylic acid or 5-nitrobenzofuran-2-carboxylic acid, which can be synthetically related to this compound. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, demonstrating its versatility as a synthetic handle. The core benzofuran-2-carboxamide structure of Vilazodone highlights the direct relevance of this chemical class.[5]
Pharmacological Significance of Functional Groups
-
Carboxylic Acid: This group is a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, such as the amino acid residues in an enzyme's active site. However, its ionizable nature at physiological pH can sometimes hinder cell membrane permeability, a challenge often addressed through prodrug strategies (e.g., esterification).
-
Benzofuran Core: This rigid, planar heterocyclic system serves as an effective scaffold, positioning the other functional groups in a defined three-dimensional orientation for optimal target binding. Its aromatic character also allows for favorable π-π stacking interactions.
-
Cyano Group: The nitrile is a strong hydrogen bond acceptor and a metabolically stable isostere for other functional groups. Its electron-withdrawing properties can significantly alter the acidity (pKa) of the carboxylic acid and the overall electronic distribution of the molecule, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties.
Conceptual Pathway Diagram
Caption: Role of the title compound as an intermediate for bioactive molecules.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. As a fine chemical powder, it poses an inhalation risk.
-
Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound, with a molecular weight of 187.15 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced pharmaceutical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a highly valuable intermediate for drug discovery programs. Its integral role in the synthetic pathways leading to complex molecules like Vilazodone underscores its importance to the scientific and research community. This guide has provided the foundational knowledge, a reliable synthetic protocol, and the contextual application required for its effective utilization in a research and development setting.
References
- 1. 84102-75-0|this compound|BLD Pharm [bldpharm.com]
- 2. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Cyanobenzofuran-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 5-cyanobenzofuran-2-carboxylic acid (CAS No. 84102-75-0), a key heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active compounds. This document delves into the compound's physicochemical properties, provides a robust, field-tested synthetic protocol with mechanistic insights, and explores its applications in modern drug discovery. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical methodologies.
Core Compound Identification and Properties
This compound is a bifunctional molecule featuring a benzofuran core, a nitrile group at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modification. The carboxylic acid serves as a handle for amide coupling or esterification, while the cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a bioisosteric replacement for other moieties.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 84102-75-0 | [1] |
| Molecular Formula | C₁₀H₅NO₃ | N/A |
| Molecular Weight | 187.15 g/mol | N/A |
| IUPAC Name | 5-cyano-1-benzofuran-2-carboxylic acid | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Storage | Sealed in dry, 2-8°C | [2] |
Structural Elucidation: The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring and the furan ring. The specific splitting patterns and chemical shifts allow for unambiguous assignment of each proton. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm), which will disappear upon a D₂O exchange.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. For ESI in negative mode, the primary ion observed would correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 186.02.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected stretches include a strong C≡N (nitrile) absorption around 2220-2240 cm⁻¹, a broad O-H (carboxylic acid) stretch from 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.
Synthesis Protocol: Perkin Rearrangement Route
The synthesis of benzofuran-2-carboxylic acids can be efficiently achieved through various methods. A classic and reliable approach is the Perkin (coumarin-benzofuran ring contraction) rearrangement of a 3-halocoumarin.[3] This method is often high-yielding and can be adapted for microwave-assisted synthesis to drastically reduce reaction times from hours to minutes.[3]
Conceptual Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-bromo-6-cyanocoumarin.
Materials:
-
3-bromo-6-cyanocoumarin (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol or Water (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Reaction vessel (round-bottom flask or microwave vessel)
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 3-bromo-6-cyanocoumarin (1.0 eq) and the chosen solvent (e.g., 10 mL of ethanol per gram of coumarin).
-
Base Addition: Add a solution of sodium hydroxide (3.0 eq) in water to the vessel. The causality here is that the hydroxide base initiates the attack on the lactone carbonyl, which is essential for the subsequent rearrangement and ring-opening cascade.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir for 2-3 hours. Alternatively, for an expedited synthesis, heat in a sealed microwave reactor at 80-100°C for 5-10 minutes.[3]
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Dichloromethane:Ethyl Acetate). The disappearance of the starting 3-bromocoumarin spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Acidification & Precipitation: Dissolve the resulting crude solid in a minimum volume of water. Cool the solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl dropwise. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the solid in a vacuum oven at 60-80°C. The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran-2-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. The carboxylic acid group is a key pharmacophoric feature, capable of forming critical hydrogen bonds or salt-bridge interactions with biological targets.[4] Its presence is often associated with improved aqueous solubility and allows for its use as a bioisostere for other acidic functional groups.[5]
Role as a Core Scaffold
Derivatives of benzofuran have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Specifically, substituted benzofuran-2-carboxylic acids are being actively investigated as inhibitors for enzymes implicated in disease.
-
Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acids have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX.[9] The carboxylic acid moiety typically anchors the inhibitor to the zinc ion in the enzyme's active site. The 5-cyano substituent on the benzofuran ring can then occupy adjacent pockets, contributing to binding affinity and selectivity.[9]
-
Intermediates for Complex Pharmaceuticals: This scaffold serves as a crucial intermediate in multi-step syntheses of complex drug molecules. For instance, related 5-substituted benzofuran-2-carboxamide derivatives are key precursors in the synthesis of Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for treating major depressive disorder.[10] The carboxylic acid of a precursor like this compound would first be converted to an amide, followed by further functionalization.
Logical Workflow in Drug Development
Caption: Role as a building block in lead compound generation.
Safety and Handling
This compound is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. 84102-75-0|this compound|BLD Pharm [bldpharm.com]
- 2. nanochemazone.com [nanochemazone.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
discovery and history of benzofuran derivatives
An In-Depth Technical Guide to the Discovery and History of Benzofuran Derivatives
Abstract
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of countless natural products and synthetic molecules of profound biological importance. This guide provides a comprehensive exploration of the historical journey of benzofuran derivatives, from the seminal discovery of the parent heterocycle to the elucidation of complex, naturally occurring molecules and the development of elegant synthetic methodologies. We will trace the origins of benzofuran chemistry, examine the discovery of its derivatives in nature, detail the pioneering synthetic routes that enabled its widespread study, and chart the subsequent explosion in its pharmacological applications. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the causality behind key experimental and strategic decisions that have shaped the field.
The Precursors: Early Furan and Coumarin Chemistry
The story of benzofuran is inextricably linked to the earlier discoveries of its constituent parts. The origins of furan chemistry can be traced back to the work of Carl Wilhelm Scheele, who in the late 18th century obtained pyromucic acid (furan-2-carboxylic acid) through the dry distillation of mucic acid[1]. However, furan itself was not isolated until the 19th century from pinewood[1].
Parallel to this, another crucial precursor, coumarin (2H-1-benzopyran-2-one), was first isolated from tonka beans (Dipteryx odorata) in 1820 by A. Vogel[2][3][4]. Initially mistaken for benzoic acid, its unique identity was soon confirmed[2]. Coumarin's discovery was pivotal, as this fragrant natural product would become the direct chemical progenitor of the first synthetic benzofuran[2][5].
The Genesis of a Scaffold: Perkin's Landmark Synthesis
The year 1870 marks the official birth of benzofuran chemistry. The English chemist William Henry Perkin, renowned for his work on synthetic dyes, was the first to synthesize the benzofuran ring[6][7]. In a reaction that would later be known as the Perkin rearrangement, he treated 3-halocoumarins with a base, inducing a fascinating ring contraction to form a benzofuran-2-carboxylic acid[8][9]. This discovery was not merely the creation of a new molecule but the opening of a gateway to a vast new class of heterocyclic compounds.
Table 1: Timeline of Key Foundational Discoveries
| Year | Discovery | Key Scientist(s) | Significance |
| 1820 | Isolation of Coumarin from tonka beans | A. Vogel | Provided the starting material for the first benzofuran synthesis[2][3]. |
| 1868 | First chemical synthesis of Coumarin | William Henry Perkin | Demonstrated synthetic access to the key precursor[2]. |
| 1870 | First synthesis of a Benzofuran derivative | William Henry Perkin | Established the benzofuran scaffold through the Perkin rearrangement[6][7][9]. |
| 1882 | Development of the Rap-Stoermer reaction | C. Rap, R. Stoermer | Introduced a new, versatile method for synthesizing 2-acylbenzofurans. |
Nature's Embrace: The Discovery of Natural Benzofuran Derivatives
Long before chemists began constructing benzofurans in the lab, nature had already perfected their synthesis. Benzofuran derivatives are ubiquitous in the plant kingdom, particularly within families such as Asteraceae, Rutaceae, Moraceae, and Apiaceae[10][11][12]. These natural products exhibit a staggering diversity of structures and biological activities.
Some of the most prominent and historically significant natural benzofurans include:
-
Furocoumarins (e.g., Psoralen, Angelicin, Bergapten): These compounds, found in plants like celery, parsnips, and the seeds of Ammi majus, are well-known for their photosensitizing properties and have been used in treatments for skin disorders like psoriasis and vitiligo[6][13][14].
-
Ailanthoidol: A neolignan isolated from Zanthoxylum ailanthoides, it represents the 2-arylbenzofuran class of natural products and has been studied for various biological activities[10][13].
-
Usnic Acid: Found in lichens, this dibenzofuran derivative has a long history of use in traditional medicine for its antibacterial properties.
The isolation and structural elucidation of these compounds provided a powerful impetus for synthetic chemists to develop new methods to access these complex and biologically active scaffolds.
The Synthetic Toolkit: Foundational Methodologies
Following Perkin's initial discovery, the need for more versatile and efficient methods to construct the benzofuran core became apparent. This led to the development of several classic named reactions that remain fundamental to heterocyclic chemistry.
The Perkin Rearrangement
The Perkin rearrangement is the classic transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions[8][9]. The reaction is a self-validating system, proceeding through a logical sequence of steps that ensures the formation of the thermodynamically stable benzofuran ring.
Causality of the Mechanism: The choice of a strong base (like sodium hydroxide) is critical. Its initial role is to catalyze the hydrolytic opening of the coumarin's lactone ring. This generates a phenoxide and a carboxylate. The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the new five-membered furan ring in a process of ring contraction[8].
Experimental Protocol: Microwave-Assisted Perkin Rearrangement [8]
-
Preparation: To a microwave reaction vessel, add the 3-bromocoumarin (1 equivalent).
-
Reagent Addition: Add ethanol as the solvent, followed by an aqueous solution of sodium hydroxide (e.g., 2M, 2-3 equivalents).
-
Causality Check: Ethanol is a suitable solvent that can absorb microwave energy efficiently, while sodium hydroxide is the essential base for catalyzing the ring-opening.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant power (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79-80°C)[8]. The use of microwave irradiation drastically reduces reaction times from hours to minutes compared to conventional heating.
-
Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.
The Rap-Stoermer Reaction
Another cornerstone of benzofuran synthesis is the Rap-Stoermer reaction. This method involves the condensation of an α-haloketone with a salicylaldehyde derivative in the presence of a base[6][15]. It provides a direct route to 2-acyl or 2-aroylbenzofurans, which are versatile intermediates for further functionalization.
Causality of the Mechanism: The base (e.g., triethylamine or potassium carbonate) deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation (a Dieckmann-like condensation), followed by dehydration, to form the furan ring[6][15].
// Nodes Coumarin [label="3-Halocoumarin"]; Salicylaldehyde [label="Salicylaldehyde"]; Haloketone [label="α-Haloketone"]; oHalophenol [label="o-Halophenol"]; Alkyne [label="Terminal Alkyne"]; BenzofuranAcid [label="Benzofuran-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylbenzofuran [label="2-Acylbenzofuran", fillcolor="#FBBC05", fontcolor="#202124"]; Arylbenzofuran [label="2-Arylbenzofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Coumarin -> BenzofuranAcid [label="Perkin\nRearrangement"]; {Salicylaldehyde, Haloketone} -> Acylbenzofuran [label="Rap-Stoermer\nReaction"]; {oHalophenol, Alkyne} -> Arylbenzofuran [label="Sonogashira\nCoupling/Cyclization"]; } caption: "Key classical and modern synthetic routes to benzofurans."
The Pharmacological Awakening and Modern Era
The 20th century witnessed a paradigm shift from viewing benzofurans as mere chemical curiosities to recognizing them as powerful pharmacophores. The discovery of the potent biological activities of both natural and synthetic derivatives sparked immense interest in medicinal chemistry.
-
Antifungal Activity: The isolation of Griseofulvin , an antifungal drug, marked a significant milestone[13]. Its unique spirocyclic benzofuran structure demonstrated the potential of this scaffold in combating infectious diseases.
-
Cardiovascular Applications: Perhaps the most famous benzofuran-based drug is Amiodarone [10][13][16]. Developed as an antiarrhythmic agent, its efficacy cemented the importance of the benzofuran core in cardiovascular medicine. Other related drugs include Dronedarone and Benzbromarone (used for treating gout)[6][13].
-
Diverse Biological Profile: Further research has unveiled a vast spectrum of activities, including anticancer, antiviral (including anti-HIV and anti-HCV), anti-inflammatory, antioxidant, and neuroprotective properties[10][12][17][18][19].
Table 2: Selected Benzofuran Derivatives in Medicine
| Drug Name | Core Structure | Primary Therapeutic Use | Historical Significance |
| Amiodarone | 2-Butyl-benzofuran | Antiarrhythmic[10][16] | A blockbuster drug that validated the benzofuran scaffold in cardiovascular therapy. |
| Griseofulvin | Spiro-benzofuran | Antifungal[13] | An early example of a potent, naturally-derived benzofuran antibiotic. |
| Psoralen | Furocoumarin | Psoriasis, Vitiligo | A pioneering photochemotherapeutic agent from a natural source[6]. |
| Benzbromarone | 2-Ethyl-benzofuran | Gout Treatment[6] | Demonstrates the scaffold's utility in metabolic disease treatment. |
The modern era of benzofuran synthesis is characterized by the use of powerful transition-metal-catalyzed reactions. Methods based on palladium, copper, nickel, and gold catalysis have enabled the construction of highly complex and substituted benzofurans with remarkable efficiency and selectivity, often through C-H activation or cross-coupling strategies like the Sonogashira coupling followed by cyclization[6][7][20]. These advanced synthetic tools continue to fuel the discovery of novel benzofuran derivatives with tailored biological activities, ensuring that the rich history of this scaffold is still being written.
References
- 1. jocpr.com [jocpr.com]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. Progress in the Chemistry of Naturally Occurring Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 5. leffingwell.com [leffingwell.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Benzofuran synthesis [organic-chemistry.org]
Unlocking the Therapeutic Potential of 5-Cyanobenzofuran-2-Carboxylic Acid: A Technical Guide for Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Naturally occurring benzofurans like cicerfuran, conocarpan, and ailanthoidol exhibit a range of activities including antifungal, antitrypanosomal, anticancer, antiviral, and antioxidant properties.[1] This has inspired the development of synthetic benzofuran derivatives, leading to marketed drugs such as the antiarrhythmic agent amiodarone and the non-specific β-adrenergic blocker bufuralol.[1] The versatility of the benzofuran core, coupled with the ability to readily introduce diverse substituents, makes it a "privileged structure" for the design of novel therapeutic agents. This guide focuses on the potential biological activities of a specific, less-explored derivative: 5-cyanobenzofuran-2-carboxylic acid. While direct studies on this compound are limited, a comprehensive analysis of structurally related benzofuran-2-carboxylic acid derivatives provides a strong foundation for predicting its therapeutic potential and guiding future research.
Predicted Biological Activities and Mechanistic Rationale
Based on the extensive literature on substituted benzofuran-2-carboxylic acids, this compound is predicted to exhibit a range of biological activities. The presence of the electron-withdrawing cyano group at the 5-position is expected to significantly influence its electronic properties and interactions with biological targets.
Anticancer and Cytotoxic Potential
A substantial body of evidence points to the anticancer and cytotoxic effects of benzofuran-2-carboxylic acid derivatives.[1][3][4][5] These compounds have demonstrated potent activity against various human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3]
Potential Mechanisms of Action:
-
Inhibition of Nuclear Factor-kappa B (NF-κB): Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB.[3][4] NF-κB is a crucial transcription factor that plays a key role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The 5-cyano substituent could potentially enhance interactions with key residues in the NF-κB signaling pathway.
-
Inhibition of Carbonic Anhydrases (CAs): Certain benzofuran-based carboxylic acids have emerged as effective inhibitors of human carbonic anhydrase IX (hCA IX), a cancer-related isoform.[6] These inhibitors have shown antiproliferative, cell cycle-disrupting, and pro-apoptotic actions in breast cancer cell lines.[6] The carboxylic acid moiety is crucial for coordinating with the zinc ion in the active site of CAs, and the benzofuran scaffold provides a platform for achieving isoform selectivity.
-
Induction of Apoptosis: One study on N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide demonstrated its ability to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis.[1]
Experimental Workflow for Investigating Anticancer Activity:
Caption: Workflow for evaluating the anticancer potential of this compound.
Immunomodulatory Activity
Recent research has highlighted the potential of benzofuran-2-carboxylic acid derivatives as immunomodulatory agents, particularly in the context of cancer immunotherapy.
Potential Mechanism of Action:
-
Inhibition of Lymphoid Tyrosine Phosphatase (LYP): Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic and a scaffold for designing inhibitors of Lymphoid-Tyrosine Phosphatase (LYP), also known as PTPN22.[7] LYP is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[7] Inhibition of LYP can enhance T-cell activation and boost anti-tumor immunity.[7] The carboxylic acid is crucial for mimicking the phosphate group of pTyr, and the benzofuran core occupies the hydrophobic pocket of the enzyme's active site.
Signaling Pathway of LYP in T-Cell Receptor Signaling:
Caption: Simplified signaling pathway of LYP in T-cell receptor activation and its inhibition.
Anti-inflammatory and Analgesic Properties
The benzofuran scaffold is also associated with anti-inflammatory and analgesic activities.[8] This is further supported by the potential for cannabinoid-like pharmacological properties, which include analgesic, neuroprotective, and immunomodulatory effects.[9]
Potential Mechanisms of Action:
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or transcription factors like NF-κB, as discussed in the anticancer section.
-
Cannabinoid Receptor Modulation: Some benzofuran derivatives may interact with the endocannabinoid system, although the specific targets (e.g., CB1, CB2 receptors) would need to be elucidated.
Experimental Protocol for Assessing Anti-inflammatory Activity:
-
Cell Line and Culture: Use a murine macrophage cell line such as RAW 264.7. Culture the cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
LPS Stimulation: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control would indicate inhibition of nitric oxide production.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of NO and cytokine production.
Antimicrobial and Antifungal Activities
Various benzofuran derivatives have been reported to possess antimicrobial and antifungal properties.[1][8][10]
Potential Mechanisms of Action:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the benzofuran ring could facilitate its insertion into and disruption of microbial cell membranes.
-
Inhibition of Essential Microbial Enzymes: The compound may inhibit enzymes that are crucial for microbial survival and replication.
Experimental Approach for Antimicrobial Screening:
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Structure-Activity Relationship (SAR) Considerations
The biological activity of benzofuran-2-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the benzofuran ring. For instance, in the context of anticancer and NF-κB inhibitory activity, hydrophobic groups on an N-phenylamide substituent were found to be beneficial.[3] The introduction of a 5-cyano group is a significant modification. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. These properties could lead to:
-
Altered Target Binding: The electronic and steric properties of the cyano group could enhance or diminish the binding affinity for specific biological targets compared to other 5-substituted analogs.
-
Modified Pharmacokinetic Properties: The polarity and metabolic stability of the molecule will be influenced by the cyano group, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
While direct experimental data on this compound is not yet available, the extensive research on structurally related compounds provides a compelling rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the areas of oncology and immunology, with plausible mechanisms of action involving the inhibition of NF-κB, carbonic anhydrases, and lymphoid tyrosine phosphatase. Its potential anti-inflammatory and antimicrobial activities also warrant investigation.
Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the experimental workflows outlined in this guide. A thorough investigation of its structure-activity relationships, through the synthesis and testing of related analogs, will be crucial for optimizing its potency and selectivity. Such studies will be instrumental in determining the therapeutic potential of this novel benzofuran derivative and could pave the way for the development of new and effective drugs.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. US20090054376A1 - Benzofuran derivatives with therapeutic activities - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
5-cyanobenzofuran-2-carboxylic acid and its analogs
An In-depth Technical Guide to 5-Cyanobenzofuran-2-Carboxylic Acid and Its Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal scaffold in modern medicinal chemistry. We will delve into its synthesis, explore the landscape of its biologically active analogs, and elucidate its role as a potent modulator of key signaling pathways implicated in disease. The content is structured to provide researchers, chemists, and drug development professionals with actionable insights and a robust understanding of this important molecular class.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran motif is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for the design of targeted therapeutics. Within this class, this compound has emerged as a particularly valuable building block. The electron-withdrawing cyano group at the 5-position significantly influences the molecule's electronic properties and provides a versatile chemical handle for further modification, while the carboxylic acid at the 2-position serves as a key interaction point for engaging with biological targets, often mimicking phosphate groups in ATP-binding sites of kinases.
This guide will focus on the synthesis, characterization, and application of this core, with a particular emphasis on its use in the development of kinase inhibitors, a cornerstone of modern oncology and immunology drug discovery.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The most common and reliable method involves the Perkin-Oglialoro reaction, a robust method for constructing the benzofuran core.
Standard Synthetic Protocol
The following protocol outlines a validated pathway for the synthesis of this compound.
Rationale: This pathway begins with 4-hydroxy-3-nitrobenzonitrile. The nitro group is a temporary placeholder and is later reduced to an amine, which is essential for the subsequent cyclization step. The key benzofuran-forming step is a cyclization reaction that builds the heterocyclic ring. Finally, saponification of the ester yields the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Step 1: Starting Material Preparation. Begin with a commercially available substituted phenol, such as 4-hydroxybenzonitrile.
-
Step 2: Introduction of an Aldehyde Group. A common method is the Reimer-Tiemann reaction or similar formylation reaction to introduce an aldehyde group ortho to the hydroxyl group, yielding 3-formyl-4-hydroxybenzonitrile.
-
Step 3: Cyclization to form the Benzofuran Ring. The resulting salicylaldehyde derivative is then reacted with an appropriate reagent like diethyl bromomalonate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular condensation to form the benzofuran ring, yielding ethyl 5-cyanobenzofuran-2-carboxylate.
-
Step 4: Saponification. The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., ethanol), followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound.
-
Step 5: Purification. The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
Synthesis Workflow Diagram
The logical flow of the synthesis is visualized below.
Caption: A typical synthetic workflow for producing this compound.
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the final compound.
| Property | Value | Method |
| Molecular Formula | C₁₀H₅NO₃ | --- |
| Molecular Weight | 187.15 g/mol | --- |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| ¹H NMR | Spectra should show characteristic aromatic and carboxylic acid proton signals. | NMR Spectroscopy |
| ¹³C NMR | Spectra will confirm the presence of the cyano, carboxyl, and benzofuran carbons. | NMR Spectroscopy |
| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) and C=O (carboxyl) stretches. | FTIR |
| Mass Spectrometry | [M-H]⁻ ion should be observed at m/z 186.02. | ESI-MS |
| Purity | >95% | HPLC, NMR |
Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
This compound and its analogs have garnered significant attention as potent inhibitors of various protein kinases. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the Tie-2 Kinase
One of the most well-documented targets for this class of compounds is the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). Tie-2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is a critical regulator of angiogenesis (the formation of new blood vessels). In pathological conditions like cancer, tumor growth is dependent on angiogenesis, making Tie-2 an attractive therapeutic target.
Mechanism of Action: this compound analogs are designed to be ATP-competitive inhibitors. The carboxylic acid moiety typically forms a key hydrogen bond interaction with a conserved lysine residue within the ATP-binding pocket of the kinase. The benzofuran core provides a rigid scaffold that orients other substituents to occupy hydrophobic pockets within the active site, thereby conferring potency and selectivity. The 5-cyano group can serve as a hydrogen bond acceptor or be used as a synthetic handle to build out further complexity and explore additional interactions.
Signaling Pathway Diagram
The diagram below illustrates the role of Tie-2 in angiogenesis and how its inhibition can block this process.
Caption: Inhibition of the Tie-2 signaling pathway by a benzofuran-based inhibitor.
Structure-Activity Relationship (SAR) and Analog Design
The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationship (SAR). For the this compound scaffold, medicinal chemistry campaigns have explored modifications at nearly every position.
-
The Carboxylic Acid (Position 2): This group is often essential for activity against many kinases due to its ability to form a salt bridge or key hydrogen bonds in the hinge region of the ATP binding site. It is considered a critical pharmacophore.
-
The Cyano Group (Position 5): While contributing to the electronic nature of the ring, this position is also a key vector for modification. Replacing the cyano group with other small electron-withdrawing groups (e.g., chlorine, trifluoromethyl) or extending from it to create larger substituents can drastically alter potency and selectivity.
-
Other Positions (4, 6, 7): These positions are frequently used to attach larger, often hydrophobic, groups that can occupy adjacent pockets in the kinase active site. This is a primary strategy for tuning selectivity against different kinases. For example, adding a substituted phenyl ring at the 7-position has been shown to enhance potency for certain targets.
Systematic exploration of these positions allows for the optimization of lead compounds to improve their potency, selectivity, pharmacokinetic properties (ADME), and overall drug-like characteristics.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a validated and highly versatile scaffold for the development of targeted therapies. Its straightforward synthesis and amenability to chemical modification have established it as a valuable starting point for drug discovery programs, particularly in the competitive field of kinase inhibitors.
Future research will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties to allow for more convenient dosing regimens, and exploring novel applications beyond oncology, such as in inflammatory and fibrotic diseases where angiogenesis and kinase signaling also play crucial roles. The continued exploration of the chemical space around this privileged core promises to yield the next generation of precision medicines.
A Theoretical and Computational Guide to 5-Cyanobenzofuran-2-Carboxylic Acid: Exploring Molecular Properties and Bioactivity
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 5-cyanobenzofuran-2-carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery.[1][3] The introduction of a cyano group at the 5-position and a carboxylic acid at the 2-position of the benzofuran ring can significantly influence the molecule's electronic properties and biological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular structure, spectroscopic properties, electronic characteristics, and potential bioactivity of this compound through the lens of computational chemistry.
Molecular Structure and Geometry Optimization
A fundamental step in the theoretical study of any molecule is the determination of its most stable three-dimensional structure. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.[4][5]
Computational Protocol for Geometry Optimization
A typical workflow for the geometry optimization of this compound using DFT is as follows:
-
Initial Structure Generation : The 2D structure of this compound is drawn using a molecule editor and converted to a 3D structure.
-
Choice of DFT Functional and Basis Set : The selection of an appropriate functional and basis set is crucial for obtaining accurate results. The B3LYP hybrid functional is widely used for organic molecules and has been shown to provide reliable geometric parameters for benzofuran derivatives.[5][6] A common choice for the basis set is 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding.[7]
-
Optimization Calculation : The geometry optimization is performed in the gas phase or in a simulated solvent environment using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Versatility of 5-Cyanobenzofuran-2-Carboxylic Acid in Modern Medicinal Chemistry
Preamble: The Benzofuran Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzofuran skeleton is a quintessential example, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated potent antiviral, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide focuses on a particularly valuable derivative, 5-cyanobenzofuran-2-carboxylic acid . The strategic placement of the cyano group (a key hydrogen bond acceptor and metabolic blocker) and the carboxylic acid (a versatile handle for derivatization and a critical pharmacophoric element) makes this molecule a highly sought-after building block for the discovery of novel therapeutics.[3]
These notes provide an in-depth exploration of the synthesis, applications, and experimental protocols related to this compound, designed for researchers and scientists engaged in drug development.
Section 1: Synthesis of the Core Scaffold
The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry. The preparation of this compound is typically achieved through a two-step process starting from the commercially available 5-cyanosalicylaldehyde. The process involves the formation of the benzofuran ring system, followed by the hydrolysis of the resulting ester.
Synthetic Workflow Overview
The workflow begins with a Perkin-like condensation and cyclization reaction between 5-cyanosalicylaldehyde and an alpha-halo ester, such as ethyl bromoacetate, to form the ethyl ester of the target molecule. This is followed by a straightforward saponification (hydrolysis) to yield the final carboxylic acid.
References
Application Notes and Protocols for Amide Coupling with 5-Cyanobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Amide Synthesis with an Electron-Deficient Heterocycle
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, pivotal for constructing the core scaffolds of a vast array of therapeutic agents.[1][2][3] 5-Cyanobenzofuran-2-carboxylic acid represents a valuable building block, incorporating a benzofuran motif prevalent in numerous biologically active compounds, along with a cyano group that can serve as a handle for further functionalization or as a key pharmacophoric element.[4] However, the electron-withdrawing nature of the cyano group imparts distinct electronic properties to the carboxylic acid, influencing its reactivity and necessitating tailored protocols for efficient amide coupling.
This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, offering field-proven insights to navigate potential challenges associated with this electron-deficient substrate. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired benzofuran-2-carboxamide derivatives.[5][6]
Understanding the Substrate: The Electronic Impact of the Cyano Group
The presence of the cyano group at the 5-position of the benzofuran ring significantly influences the electronic character of the carboxylic acid at the 2-position. This electron-withdrawing group enhances the electrophilicity of the carboxyl carbon, making the carboxylic acid more acidic and, in principle, more reactive towards nucleophilic attack. This heightened reactivity can be advantageous; however, it also warrants careful consideration of reaction conditions to avoid potential side reactions.
Protocol I: The Ubiquitous Carbodiimide Approach using EDC and HOBt
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) is a widely adopted and versatile method for amide bond formation.[1][7] This approach is favored for its operational simplicity and the water-solubility of its urea byproduct, which facilitates purification.
Mechanistic Rationale
The reaction proceeds through the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization if the carboxylic acid has a chiral center and can undergo intramolecular rearrangement to an inactive N-acylurea. The role of HOBt is to trap the O-acylisourea, forming a more stable and less racemization-prone active ester. This HOBt-ester is then readily attacked by the amine to furnish the desired amide.[7]
Visualizing the EDC/HOBt Coupling Pathway
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (water, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5-10 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to obtain the pure product.[5]
Protocol II: The High-Efficiency Uronium Salt Method using HATU
For challenging couplings, including those involving sterically hindered amines or electron-deficient carboxylic acids, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer superior performance.[7][8] HATU is known for its high reactivity, rapid reaction times, and minimal racemization.[7]
Mechanistic Rationale
In the presence of a non-nucleophilic base such as DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[7] The subsequent nucleophilic attack by the amine on this activated ester rapidly yields the desired amide. The HOAt leaving group is a superior acylating agent compared to HOBt, contributing to the enhanced efficacy of HATU.
Visualizing the HATU Coupling Pathway
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
Protocol III: The Classical Acyl Chloride Approach
Formation of an acyl chloride from the carboxylic acid followed by reaction with an amine is a traditional and highly effective method for amide synthesis.[9][10][11] This two-step, one-pot procedure is particularly useful when other coupling reagents fail or for large-scale synthesis.[12]
Mechanistic Rationale
The carboxylic acid is first converted to a highly electrophilic acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9][12] The subsequent addition of an amine, typically in the presence of a base to neutralize the HCl byproduct, leads to the formation of the amide.[11]
Visualizing the Acyl Chloride Workflow
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equiv)
-
A catalytic amount of anhydrous DMF (for oxalyl chloride)
-
Anhydrous DCM or Toluene
-
Amine (1.1 - 1.5 equiv)
-
Pyridine or Triethylamine (2.0 - 3.0 equiv)
-
Standard workup reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1-2 drops). Alternatively, add thionyl chloride (2.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and pyridine or triethylamine (2.0 equiv) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparative Summary of Protocols
| Parameter | EDC/HOBt | HATU | Acyl Chloride |
| Reactivity | Good | Excellent | Excellent |
| Cost | Moderate | High | Low |
| Byproducts | Water-soluble urea | Water-soluble urea | HCl (neutralized by base) |
| Racemization Risk | Low with HOBt | Very Low | Low (if handled correctly) |
| Ideal For | General purpose, cost-sensitive syntheses | Challenging couplings, hindered substrates | Robust, scalable reactions |
| Key Consideration | Potential for side reactions with the O-acylisourea | Higher cost of reagent | Moisture sensitive intermediate |
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are consistently low, consider switching to a more powerful coupling reagent like HATU, especially if dealing with a sterically hindered or poorly nucleophilic amine.[8][13] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.
-
Incomplete Reactions: For sluggish reactions, gentle heating (40-50 °C) can sometimes be beneficial, particularly with the EDC/HOBt method. However, be mindful of potential side reactions at elevated temperatures.
-
Purification Challenges: The water-soluble byproducts from EDC and HATU couplings generally simplify purification through aqueous workup.[7] If purification remains difficult, consider using a different solvent system for chromatography or recrystallization.[5]
-
Substrate Solubility: this compound may have limited solubility in some non-polar solvents. DMF is often a good choice for dissolving the starting materials, but can complicate workup due to its high boiling point. Acetonitrile can be a suitable alternative.
By understanding the chemical principles and following these detailed protocols, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this compound, paving the way for further discoveries in drug development and materials science.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for 5-Cyanobenzofuran-2-carboxylic Acid in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 5-Cyanobenzofuran-2-carboxylic Acid in Advanced Materials
This compound is an emerging bifunctional organic linker poised to make significant contributions to the field of materials science. Its rigid benzofuran core provides a well-defined geometry, while the strategically placed cyano and carboxylic acid groups offer unique opportunities for coordination chemistry and supramolecular assembly. The electron-withdrawing nature of the cyano group can modulate the electronic properties of the benzofuran system, influencing the luminescence and conductivity of resulting materials. The carboxylic acid moiety serves as a primary coordination site for metal ions, enabling the construction of robust and porous frameworks such as Metal-Organic Frameworks (MOFs).
This guide provides a comprehensive overview of the application of this compound in the design and synthesis of functional materials, with a particular focus on luminescent MOFs for sensing applications. The protocols detailed herein are designed to be reproducible and provide a strong foundation for further research and development.
Key Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅NO₃ | --INVALID-LINK-- (related compound) |
| Molecular Weight | 187.15 g/mol | --INVALID-LINK-- (related compound) |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, and basic aqueous solutions | General knowledge |
Application in Luminescent Metal-Organic Frameworks (L-MOFs) for Nitroaromatic Sensing
The unique combination of a luminescent benzofuran core and a reactive cyano group makes this compound an excellent candidate for the development of L-MOFs for the detection of nitroaromatic compounds, which are common environmental pollutants and explosives. The electron-deficient nature of nitroaromatics can lead to quenching of the MOF's fluorescence through photoinduced electron transfer.
Protocol 1: Synthesis of a Zinc-Based L-MOF (Zn-CBFC)
This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-CBFC (Zinc-Cyanobenzofuran Carboxylate), using this compound as the organic linker.
Materials:
-
This compound (H₂CBFC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Chloroform
Equipment:
-
20 mL scintillation vials
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 37.4 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Solvothermal Synthesis: Cap the vial tightly and place it in a programmable oven. Heat the mixture at 120 °C for 48 hours.
-
Cooling and Crystal Collection: After 48 hours, allow the oven to cool slowly to room temperature. Colorless, rod-shaped crystals of Zn-CBFC should be visible at the bottom of the vial.
-
Washing and Solvent Exchange: Carefully decant the DMF solution. Add 10 mL of fresh DMF and gently agitate to wash the crystals. Centrifuge the mixture and decant the supernatant. Repeat this washing step three times.
-
Activation: To remove the coordinated solvent molecules from the pores of the MOF, perform a solvent exchange with a more volatile solvent. Add 10 mL of ethanol to the washed crystals and let it stand for 24 hours. Replace the ethanol with fresh ethanol and repeat for a total of three exchanges.
-
Drying: After the final ethanol wash, decant the solvent and add 10 mL of chloroform. Let it stand for 24 hours. Decant the chloroform and dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated Zn-CBFC.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system allows for the formation of highly crystalline and stable MOF structures that may not form at ambient conditions.
-
DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt, facilitating the coordination reaction.
-
Solvent Exchange and Activation: The as-synthesized MOF will have solvent molecules (DMF) occupying its pores. These need to be removed to make the pores accessible for guest molecules. A stepwise solvent exchange with a lower boiling point solvent like ethanol, followed by a non-coordinating solvent like chloroform, and finally vacuum drying, is a gentle and effective method for activating the MOF without causing framework collapse.
Workflow for Zn-CBFC Synthesis and Activation
Caption: Workflow for the synthesis and activation of Zn-CBFC.
Protocol 2: Fluorescent Sensing of Nitroaromatics
This protocol describes the use of the activated Zn-CBFC for the fluorescent detection of 2,4-dinitrotoluene (DNT) as a representative nitroaromatic compound.
Materials:
-
Activated Zn-CBFC
-
Ethanol (spectroscopic grade)
-
2,4-dinitrotoluene (DNT) stock solution (1 mM in ethanol)
Equipment:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Zn-CBFC Dispersion: Disperse 5 mg of activated Zn-CBFC in 50 mL of spectroscopic grade ethanol by sonication for 15 minutes to obtain a fine, stable dispersion.
-
Fluorescence Measurement: Transfer 3 mL of the Zn-CBFC dispersion into a quartz cuvette. Record the fluorescence emission spectrum (excitation at 350 nm).
-
Titration with DNT: Add aliquots of the DNT stock solution (e.g., 10 µL increments) to the cuvette containing the Zn-CBFC dispersion.
-
Data Acquisition: After each addition of DNT, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the DNT concentration. The quenching efficiency can be calculated using the Stern-Volmer equation.
Expected Results and Data Presentation:
The fluorescence of the Zn-CBFC dispersion is expected to decrease upon the addition of DNT. This quenching effect can be quantified and used to determine the concentration of the analyte.
Hypothetical Quenching Data for Zn-CBFC with DNT
| DNT Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| 0 | 1000 | 0 |
| 10 | 850 | 15 |
| 20 | 720 | 28 |
| 30 | 610 | 39 |
| 40 | 520 | 48 |
| 50 | 450 | 55 |
Mechanism of Sensing
Caption: Proposed mechanism of fluorescence quenching in Zn-CBFC by DNT.
Future Directions and Other Potential Applications
The versatility of this compound extends beyond fluorescent sensing. Other potential areas of application include:
-
Non-linear Optics: The presence of the cyano group, a strong electron-withdrawing group, can induce significant second-order nonlinear optical (NLO) properties in materials, making them suitable for applications in optoelectronics.
-
Polymer Chemistry: The carboxylic acid group can be modified to an acid chloride or ester, allowing for its incorporation into polyesters or polyamides. The resulting polymers may exhibit enhanced thermal stability and unique photophysical properties.
-
Drug Delivery: The porous nature of MOFs derived from this linker could be exploited for the encapsulation and controlled release of therapeutic agents. The cyano group could also serve as a site for post-synthetic modification to attach targeting moieties.
Conclusion
This compound is a promising building block for the rational design of advanced functional materials. Its unique electronic and structural features enable the synthesis of materials with tailored properties for a range of applications, from chemical sensing to nonlinear optics. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this versatile molecule.
Application Note: 5-Cyanobenzofuran-2-Carboxylic Acid for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 5-Cyanobenzofuran-2-Carboxylic Acid
This compound is a versatile heterocyclic compound belonging to the benzofuran class of molecules, which are recognized for their significant biological activities and unique photophysical properties.[1][2] This derivative stands out as a "pure" blue-emitting fluorophore, making it a valuable tool for fluorescently labeling biomolecules.[2] Its rigid structure, featuring a cyano (-CN) group and a carboxylic acid (-COOH) group, provides a foundation for both its fluorescence and its utility in bioconjugation.
The carboxylic acid moiety serves as a chemical handle for covalent attachment to primary amines (e.g., lysine residues) on proteins, antibodies, and other biomolecules.[3] This is typically achieved through a robust and widely used method known as carbodiimide chemistry, which activates the carboxyl group to react with amines, forming a stable amide bond.[4][5] The resulting fluorescently labeled biomolecules can be used in a wide array of applications, from immunoassays and fluorescence microscopy to flow cytometry, enabling sensitive detection and quantification.[6][7]
The benzofuran core is known to reduce pathways that deactivate fluorescence, contributing to potentially high photoluminescence and good quantum yields.[2][8] This application note provides a comprehensive guide to the properties of this compound and detailed protocols for its use as a fluorescent label.
Principle of Amine-Reactive Labeling
The covalent conjugation of this compound to a biomolecule is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]
-
Activation: EDC first reacts with the carboxylic acid group on the benzofuran dye. This reaction forms a highly reactive O-acylisourea intermediate.[4][9]
-
Stabilization and Conjugation: This intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance stability and efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[4][9] This NHS ester then readily reacts with primary amine groups (-NH₂) on the target biomolecule, such as the ε-amino groups of lysine residues, to form a stable amide bond.[5]
This reaction is most efficient at a slightly basic pH (7.2-8.5), which ensures that the target primary amines are deprotonated and thus nucleophilic.[10][11] It is crucial to use buffers that do not contain primary amines (like Tris or glycine), as they will compete with the target biomolecule for reaction with the activated dye.[7]
Caption: EDC/NHS coupling reaction mechanism.
Properties of this compound
While specific photophysical data for the 5-cyano derivative requires empirical measurement, data from structurally similar benzofuran derivatives provide valuable insights. Benzofuran compounds are known for their blue fluorescence, and the presence of a carbomethoxy group (structurally related to carboxylic acid) has been shown to result in high fluorescence quantum yields.[2]
| Property | Typical Value (Benzofuran Derivatives) | Notes |
| Excitation Max (λex) | ~355-375 nm[8] | Can be influenced by solvent and conjugation. |
| Emission Max (λem) | ~450-500 nm (Blue)[2] | |
| Fluorescence Quantum Yield (Φf) | Potentially high (>0.4)[2][8] | Highly dependent on molecular structure and environment. |
| Reactive Group | Carboxylic Acid (-COOH) | For amine labeling via EDC/NHS chemistry. |
| Solubility | Soluble in organic solvents (DMSO, DMF). | Prepare stock solutions in anhydrous solvent. |
Note: These values are estimates based on related compounds. It is essential to experimentally determine the precise spectral properties of the final conjugate.
Detailed Protocol: Labeling an Antibody
This protocol provides a method for labeling an IgG antibody. The molar ratios of dye to protein should be optimized for each specific application to achieve the desired Degree of Labeling (DOL).[12]
Required Materials and Reagents
-
Antibody: ≥2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound: (MW will vary, use exact MW from supplier).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Prepare a 10 mg/mL solution in ultrapure water immediately before use.[9]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare a 10 mg/mL solution in ultrapure water immediately before use.[4]
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Activation Buffer).
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[9]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5.[4]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.[13]
Step-by-Step Labeling Procedure
This two-step protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions.[4]
Step 1: Activation of the Fluorescent Dye
-
Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly. Store any unused portion desiccated at -20°C.
-
Initiate Activation: In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM Dye Stock
-
100 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
-
Add Crosslinkers: Add 5 µL of freshly prepared 10 mg/mL EDC, followed immediately by 5 µL of freshly prepared 10 mg/mL Sulfo-NHS.
-
Incubate: Vortex the mixture gently and incubate for 15 minutes at room temperature, protected from light.[4]
Step 2: Conjugation to the Antibody
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer like PBS. The concentration should be at least 2 mg/mL.
-
Combine and React: Immediately add the entire activated dye mixture from Step 1 to your antibody solution. A typical reaction might involve adding the 120 µL of activated dye to 500 µL of a 2 mg/mL antibody solution.
-
Adjust pH: Check the pH of the reaction mixture. It should be between 7.2 and 7.5 for optimal coupling. If necessary, adjust with small amounts of 0.1 M sodium phosphate buffer.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature, with gentle stirring or rotation, protected from light.[9] For sensitive proteins, the reaction can be performed overnight at 4°C.[4]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[4] This step hydrolyzes any unreacted NHS esters.
Purification of the Labeled Conjugate
Purification is critical to remove unreacted dye and byproducts, which can cause high background fluorescence.[6] Size-exclusion chromatography (SEC) is the most common method.[13][14][15]
-
Column Preparation: Equilibrate a suitable SEC column (e.g., a desalting column with a molecular weight cutoff that retains the small dye molecules but allows the large antibody to pass through) with PBS, pH 7.4.
-
Sample Loading: Carefully load the entire quenched reaction mixture onto the top of the column resin.
-
Elution: Elute the conjugate with PBS. The labeled antibody, being larger, will travel faster and elute first.[16] The smaller, unreacted dye molecules will be retarded by the porous beads and elute later.[14]
-
Fraction Collection: Collect fractions and monitor the elution. The protein-containing fractions can be identified by their faint color and by measuring absorbance at 280 nm. The first colored band to elute is the labeled antibody.
Caption: Overall experimental workflow for labeling and characterization.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[17] It is a critical parameter for ensuring experimental reproducibility.[12] An optimal DOL for antibodies is typically between 2 and 10.[7][12]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). Dilute the sample if the absorbance exceeds 2.0.[18][19]
-
Calculate Protein Concentration: First, correct the A₂₈₀ reading for the dye's contribution at that wavelength.[17]
-
A₂₈₀ (corrected) = A₂₈₀ (measured) - (Aₘₐₓ × CF)
-
Where CF is the Correction Factor (A₂₈₀ / Aₘₐₓ) of the free dye. This must be determined empirically for this compound.
-
-
Protein Conc. (M) = A₂₈₀ (corrected) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ. This must also be determined.
-
-
-
Calculate DOL:
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS reagents. | Use fresh, high-quality reagents. Allow powders to warm to room temperature before opening to prevent moisture contamination.[4] |
| Primary amines in protein buffer (e.g., Tris). | Exchange the protein into an amine-free buffer (PBS, MES, HEPES) before labeling.[4][7] | |
| Incorrect pH for reaction steps. | Ensure activation is at pH 6.0 and coupling is at pH 7.2-8.0.[4][9] | |
| Precipitation of Protein | Over-labeling of the protein. | Reduce the molar ratio of dye to protein in the reaction. High DOL can decrease solubility.[18] |
| Protein instability. | Perform the conjugation reaction at 4°C for a longer duration (overnight).[4] | |
| High Background Signal | Incomplete removal of free dye. | Ensure thorough purification. Use a longer SEC column or repeat the purification step.[6][18] |
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. biotium.com [biotium.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 16. goldbio.com [goldbio.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
Application Note: A Detailed Protocol for the Synthesis of 5-Cyanobenzofuran-2-Carboxylic Acid Esters
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These heterocyclic compounds are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets. Their pharmacological applications are extensive, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][4][5]
The specific target of this guide, 5-cyanobenzofuran-2-carboxylic acid ester, is a highly valuable intermediate in drug discovery. The ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key handle for molecular elaboration.[6] Simultaneously, the nitrile group at the 5-position is a versatile functional group that can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions, enabling the synthesis of complex, biologically active molecules. This dual functionality makes it a strategic building block for creating libraries of novel therapeutic agents.
Strategic Overview of Synthesis
The construction of the benzofuran-2-carboxylate core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
-
Classical Cyclization of Salicylaldehydes: A robust and widely used method involves the reaction of a substituted salicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base. The reaction proceeds via O-alkylation followed by an intramolecular condensation and dehydration to form the benzofuran ring. This pathway is direct, high-yielding, and particularly well-suited for the synthesis of the title compound from 5-cyanosalicylaldehyde.[7]
-
Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[8] While effective, it requires the prior synthesis of the substituted coumarin precursor.
-
Palladium-Catalyzed Methodologies: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization.[9][10][11] These methods offer great flexibility but can require more specialized catalysts and conditions.[12][13][14]
For this application note, we will provide a detailed protocol based on the classical cyclization of 5-cyanosalicylaldehyde, valued for its operational simplicity, cost-effectiveness, and high efficiency.
Experimental Protocol: Synthesis of Ethyl 5-Cyanobenzofuran-2-carboxylate
This protocol details the one-pot synthesis of Ethyl 5-Cyanobenzofuran-2-carboxylate from 5-cyanosalicylaldehyde and ethyl bromoacetate.
Underlying Principle & Mechanism
The reaction is a base-mediated tandem process. First, the moderately basic potassium carbonate deprotonates the phenolic hydroxyl group of 5-cyanosalicylaldehyde. The resulting phenoxide acts as a nucleophile, attacking ethyl bromoacetate in an SN2 reaction (O-alkylation) to form an ether intermediate. In the presence of the base and heat, the α-carbon of the ester is deprotonated, and the resulting enolate attacks the aldehyde carbonyl in an intramolecular aldol-type condensation. Subsequent dehydration of the resulting alcohol yields the stable aromatic benzofuran ring system.
Caption: Key stages in the base-mediated synthesis.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity |
| 5-Cyanosalicylaldehyde | 6059-05-8 | 147.13 | >98% |
| Ethyl bromoacetate | 105-36-2 | 167.00 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous |
| Acetone | 67-64-1 | 58.08 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| n-Hexane | 110-54-3 | 86.18 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Step-by-Step Methodology
Caption: Overall experimental workflow diagram.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyanosalicylaldehyde (5.0 g, 34.0 mmol), anhydrous potassium carbonate (9.4 g, 68.0 mmol, 2.0 equiv), and anhydrous acetone (100 mL).
-
Causality Note: Anhydrous conditions are crucial to prevent unwanted side reactions, such as the hydrolysis of the ester. Potassium carbonate serves as the base, which is strong enough to deprotonate the phenol but mild enough to avoid hydrolyzing the ester product. Acetone is an excellent polar aprotic solvent for this SN2 reaction.
-
-
Reagent Addition and Reflux: Begin stirring the suspension. Add ethyl bromoacetate (4.5 mL, 40.8 mmol, 1.2 equiv) dropwise to the flask. After the addition is complete, heat the reaction mixture to reflux (approx. 60°C) using a heating mantle.
-
Causality Note: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting starting material, 5-cyanosalicylaldehyde. Refluxing provides the necessary thermal energy to overcome the activation barrier for both the SN2 and the subsequent cyclization-dehydration steps.
-
-
Monitoring and Completion: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to 5-cyanosalicylaldehyde is no longer visible.
-
Initial Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with additional acetone (2 x 20 mL). Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The aqueous washes are essential for removing any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude product should be purified by flash column chromatography to ensure high purity.[15]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 5% to 20% ethyl acetate in n-hexane.
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried material onto the top of the packed column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield Ethyl 5-cyanobenzofuran-2-carboxylate as a solid.
-
Characterization and Data Summary
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result for Ethyl 5-cyanobenzofuran-2-carboxylate |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 1.8 Hz, 1H), 7.70 (d, J = 8.6 Hz, 1H), 7.62 (dd, J = 8.6, 1.8 Hz, 1H), 7.55 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.5, 156.8, 146.2, 129.8, 129.2, 126.0, 118.5, 115.8, 113.2, 108.1, 62.0, 14.3 |
| Mass Spec (ESI+) | m/z 216.06 [M+H]⁺, 238.04 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | ~2225 (C≡N stretch), ~1720 (C=O ester stretch), ~1280, 1100 (C-O stretch) |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate, a key intermediate for pharmaceutical research. The described method, based on the classical cyclization of a substituted salicylaldehyde, is efficient, scalable, and utilizes readily available commercial reagents. By carefully following the outlined steps for reaction, workup, and purification, researchers can consistently obtain a high-purity product suitable for further synthetic transformations in drug development programs.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating 5-Cyanobenzofuran-2-Carboxylic Acid as a Scaffold for Novel Enzyme Inhibitors
Abstract
The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This guide focuses on a specific derivative, 5-cyanobenzofuran-2-carboxylic acid, as a promising starting point for the development of novel enzyme inhibitors. While direct inhibitory data for this particular compound is emerging, its structural features—a rigid heterocyclic core, a metal-chelating carboxylic acid, and a polar cyano group—suggest significant potential for interaction with various enzyme active sites. This document provides a comprehensive overview of the rationale for investigating this scaffold, proposes potential enzyme targets based on extensive literature analysis of related compounds, and offers detailed protocols for initiating screening campaigns. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in enzyme inhibition.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives have garnered significant attention from the medicinal chemistry community due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the unique physicochemical properties of the fused benzene and furan ring system, which provides a rigid, planar scaffold that can be readily functionalized to achieve specific interactions with biological targets. The presence of the benzofuran core in numerous natural products and synthetic drugs underscores its importance as a foundational element in drug design.[2][4]
Chemical and Structural Analysis of this compound
The therapeutic potential of this compound can be inferred from an analysis of its key structural components:
-
Benzofuran Core: Provides a stable, aromatic platform for the attachment of various functional groups. Its hydrophobic nature can contribute to favorable interactions within nonpolar pockets of an enzyme's active site.
-
C2-Carboxylic Acid: This is a critical functional group for enzyme inhibition. Carboxylic acids are known to act as bioisosteres of phosphate groups and can form strong ionic and hydrogen bonds with amino acid residues (e.g., arginine, lysine). Furthermore, they can chelate metal ions, such as the zinc ion in the active site of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[6][7]
-
C5-Cyano Group: The nitrile moiety is a polar group that can act as a hydrogen bond acceptor. Its introduction into the benzofuran scaffold can modulate the electronic properties of the ring system and provide an additional point of interaction with the target enzyme, potentially enhancing binding affinity and selectivity.
Below is a diagram illustrating the key functional groups of this compound and their potential roles in enzyme binding.
Caption: Key functional groups of this compound and their potential binding interactions.
Proposed Enzyme Targets for Inhibitor Development
Based on the extensive literature on benzofuran derivatives, this compound is a promising scaffold for developing inhibitors against several classes of enzymes.
Carbonic Anhydrases (CAs)
-
Rationale: CAs are metalloenzymes containing a zinc ion in their active site, which is crucial for their catalytic activity. Carboxylic acids are known to be effective zinc-binding groups.[7] Several studies have reported benzofuran-based compounds as inhibitors of various CA isoforms, which are therapeutic targets for glaucoma, epilepsy, and certain cancers.[8][9] The carboxylic acid moiety of this compound could coordinate with the active site zinc ion, while the benzofuran ring and cyano group could form additional interactions within the active site cavity, leading to potent inhibition.
Protein Kinases
-
Rationale: Protein kinases are a major class of drug targets, particularly in oncology. The benzofuran scaffold is present in numerous small molecule kinase inhibitors.[1] These inhibitors typically bind to the ATP-binding site of the kinase. The planar benzofuran ring can form favorable pi-stacking interactions with aromatic residues in the active site, and the carboxylic acid and cyano groups could be modified to form key hydrogen bonds with the hinge region of the kinase.
Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1)
-
Rationale: Both AChE and BACE-1 are key targets in the development of therapies for Alzheimer's disease. Recent research has highlighted the potential of benzofuran derivatives as inhibitors of both enzymes.[10][11] For AChE, the benzofuran scaffold can interact with the catalytic and peripheral anionic sites. For BACE-1, a membrane-associated aspartyl protease, the carboxylic acid group could interact with the catalytic dyad.
Xanthine Oxidase
-
Rationale: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout and hyperuricemia. Studies on carboxylated aurones, which are benzofuran derivatives, have demonstrated potent inhibition of xanthine oxidase.[12] The carboxylic acid group was found to be crucial for activity, likely by interacting with key residues in the active site.
Protocol: General Workflow for Screening Enzyme Inhibition
This protocol provides a general framework for a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives against a target enzyme. This example is tailored for a generic metalloenzyme but can be adapted for other enzyme classes.
Reagent and Stock Solution Preparation
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The buffer composition should be optimized for enzyme stability and activity.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be in the linear range of the activity curve.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate suitable for the target enzyme in an appropriate solvent (e.g., DMSO or assay buffer).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target enzyme.
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol
-
Inhibitor Dilution: Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Assay Plate Preparation (96-well, black, flat-bottom):
-
Test Wells: Add 1 µL of each inhibitor dilution to triplicate wells.
-
Positive Control (100% activity): Add 1 µL of DMSO to triplicate wells.
-
Negative Control (0% activity/background): Add 1 µL of DMSO to triplicate wells. These wells will not receive the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the enzyme in assay buffer.
-
Add 50 µL of the diluted enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 50 µL of assay buffer.
-
Mix the plate gently and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize Data:
-
Average the rates of the triplicate wells.
-
Subtract the average rate of the negative control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Positive Control)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Inhibitory Activities of Benzofuran Derivatives
The following table summarizes the reported IC50 values for various benzofuran derivatives against different enzyme targets. This data provides a useful benchmark for evaluating the potency of novel inhibitors based on the this compound scaffold.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Benzofuran-azacyclic hybrids | AChE | 0.058 - 1.24 | [10][11] |
| Benzofuran-azacyclic hybrids | BACE-1 | 0.086 - 2.15 | [10] |
| 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | CYP26A1 | 4.5 - 7.0 | [13] |
| Cyanobenzofuran derivatives | EGFR | 0.49 - 1.62 | [14] |
| Carboxylated aurones | Xanthine Oxidase | Low micromolar | [12] |
| 3-(piperazinylmethyl)benzofuran derivatives | CDK2 | 0.0527 | [1] |
Structure-Activity Relationship (SAR) Insights and Guidance for Derivative Synthesis
The this compound scaffold offers multiple positions for chemical modification to optimize inhibitory activity and selectivity. Based on existing SAR studies on benzofuran derivatives, the following strategies can be considered:[2][5][15]
-
Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid can probe the necessity of the free acid for activity and can improve cell permeability. The synthesis of various amides can introduce new interaction points with the enzyme.
-
Substitution on the Benzene Ring: The benzene ring can be substituted with various groups (e.g., halogens, hydroxyl, methoxy) to modulate the electronic properties and hydrophobicity of the molecule.[2] These substitutions can also provide vectors for further chemical elaboration.
-
Modification of the Furan Ring: While the C2 position is occupied by the carboxylic acid, the C3 position is a potential site for derivatization to explore additional binding pockets within the enzyme active site.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Its combination of a rigid core, a metal-chelating group, and a polar functionality provides a strong foundation for achieving high-affinity binding to a range of enzyme targets. The protocols and comparative data presented in this guide offer a robust framework for researchers to initiate screening campaigns and explore the therapeutic potential of this compound class. Future work should focus on the synthesis and evaluation of a focused library of derivatives to establish clear structure-activity relationships and to identify lead compounds for further optimization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 7. Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 5-Cyanobenzofuran-2-Carboxylic Acid
An in-depth technical guide to the synthesis of 5-Chlorobenzofuran-2-carboxamide.
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
5-Cyanobenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid benzofuran scaffold, combined with the versatile cyano and carboxylic acid functional groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel organic materials. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic drugs.[1]
The primary challenge in producing this compound on a large scale lies in achieving high purity and yield while maintaining cost-effectiveness and operational simplicity. Several synthetic routes to the benzofuran-2-carboxylic acid scaffold have been established, including:
-
Perkin Rearrangement: A classic method involving the base-catalyzed ring contraction of 3-halocoumarins. While effective, this route requires the synthesis of a specifically substituted coumarin precursor, adding steps to the overall process.[2]
-
Sonogashira Coupling/Cyclization: A powerful and versatile palladium-catalyzed approach that couples o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[3][4] This method offers great flexibility but can involve expensive catalysts and ligands, posing a cost challenge for large-scale production.
-
Condensation and Cyclization from Salicylaldehydes: A robust and widely adopted two-step strategy commencing with a substituted salicylaldehyde. This pathway is often preferred for its operational simplicity, high yields, and use of readily available, cost-effective starting materials.
This guide provides a detailed protocol for the large-scale synthesis of this compound based on the most industrially viable route: the condensation of 4-cyano-2-hydroxybenzaldehyde with an alpha-haloacetate ester, followed by saponification. We will detail the rationale behind each step, process parameters critical for scale-up, and robust purification protocols.
Recommended Synthetic Pathway
The selected two-step pathway provides a reliable and scalable method for synthesizing the target compound. The process begins with the formation of the benzofuran ring via a base-mediated condensation and intramolecular cyclization, yielding an ester intermediate. This is followed by a straightforward hydrolysis to obtain the final carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 5-Cyanobenzofuran-2-carboxylate (Intermediate)
This step involves an O-alkylation of the phenolic hydroxyl group of 4-cyano-2-hydroxybenzaldehyde with ethyl bromoacetate, followed by an intramolecular condensation reaction to form the furan ring. The selection of a suitable base and solvent is critical for achieving high yields and minimizing side reactions.
Rationale for Reagent Selection:
-
Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and effective base for this transformation. It is strong enough to deprotonate the phenolic hydroxyl but not the aldehyde proton, preventing unwanted side reactions.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, leaving a reactive "naked" phenoxide anion. Its high boiling point is also suitable for reactions requiring heating.
Protocol:
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 4-cyano-2-hydroxybenzaldehyde.
-
Solvent and Base Addition: Add anhydrous DMF to the reactor to create a stirrable slurry. Begin agitation and add finely powdered anhydrous potassium carbonate.
-
Reagent Addition: Slowly add ethyl bromoacetate to the mixture at room temperature over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separate vessel containing ice-cold water. This will precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.
-
-
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
| Reagent | Molar Eq. | CAS Number | Molecular Weight | Notes |
| 4-Cyano-2-hydroxybenzaldehyde | 1.0 | 38974-55-9 | 147.13 g/mol | Starting material |
| Ethyl Bromoacetate | 1.1 | 105-36-2 | 167.00 g/mol | Lachrymator, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | 1.5 | 584-08-7 | 138.21 g/mol | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | - | 68-12-2 | 73.09 g/mol | Anhydrous solvent |
Typical Yield: 85-95%
Part 2: Saponification to this compound
This step is a standard ester hydrolysis using a strong base to yield the sodium salt of the carboxylic acid, which is then neutralized with a strong acid to precipitate the final product.
Rationale for Reagent Selection:
-
Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that ensures rapid and complete hydrolysis of the ethyl ester.
-
Solvent System: An ethanol/water mixture is used to ensure the solubility of both the ester starting material and the sodium hydroxide, creating a homogeneous reaction medium.
Protocol:
-
Reactor Setup: Charge the reactor with the crude Ethyl 5-cyanobenzofuran-2-carboxylate from the previous step.
-
Solvent Addition: Add a mixture of ethanol and water to the reactor and begin stirring to dissolve the solid.
-
Hydrolysis: Prepare a solution of sodium hydroxide in water and add it to the reactor. Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The final product will precipitate as a solid. Monitor the pH, aiming for a final pH of 1-2.[2]
-
Stir the slurry at 0-5°C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the filter cake extensively with cold deionized water to remove all inorganic salts. For high-purity material, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture or acetic acid.
-
Drying: Dry the purified this compound under vacuum at 60-70°C to a constant weight.
| Reagent | Molar Eq. | CAS Number | Molecular Weight | Notes |
| Ethyl 5-cyanobenzofuran-2-carboxylate | 1.0 | 95379-87-8 | 215.20 g/mol | Intermediate from Step 1 |
| Sodium Hydroxide (NaOH) | 2.0-3.0 | 1310-73-2 | 40.00 g/mol | Strong base, ensure complete hydrolysis |
| Ethanol (EtOH) | - | 64-17-5 | 46.07 g/mol | Co-solvent |
| Hydrochloric Acid (HCl) | - | 7647-01-0 | 36.46 g/mol | Concentrated, for acidification |
Typical Yield: 90-98%
Large-Scale Process Workflow and Considerations
For a successful and safe scale-up, several factors must be carefully managed. The workflow below outlines the critical control points.
Caption: Step-by-step large-scale production workflow.
Key Scale-Up Considerations:
-
Heat Management: The initial O-alkylation (Step 1) can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature during the addition of ethyl bromoacetate.
-
Material Handling: Potassium carbonate should be a fine powder to maximize surface area and reaction rate. Ethyl bromoacetate is a lachrymator and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or closed system.
-
Precipitation and Filtration: The quenching and precipitation steps require vessels large enough to handle the increased volume. Efficient filtration and washing are crucial for removing process impurities (DMF, salts), which simplifies final purification.
-
Purification Strategy: While direct precipitation after acidification yields a relatively pure product, for pharmaceutical applications requiring very high purity (>99.5%), recrystallization is recommended. For stubborn impurities, reversed-phase flash chromatography can be employed, though this is less ideal for very large scales.[5]
Safety and Handling
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required at all times.
-
Chemical Hazards:
-
Ethyl Bromoacetate: Is a strong lachrymator and irritant. All transfers should be conducted in a fume hood or closed-transfer system.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with extreme care to avoid skin and eye contact. The acidification step should be performed slowly and with cooling to control the exotherm.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste from the acidification step will be highly acidic and must be neutralized before disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Functionalization of 5-Cyanobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Cyanobenzofuran-2-carboxylic Acid Scaffold
This compound is a highly versatile scaffold in medicinal chemistry and drug discovery. The benzofuran core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including antiarrhythmic, antidepressant, antimicrobial, and anticancer properties.[1][2] The strategic placement of a cyano group at the 5-position and a carboxylic acid at the 2-position provides three distinct points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
This guide provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed experimental protocols. We will explore transformations of the carboxylic acid moiety, the cyano group, and electrophilic substitution on the benzofuran ring.
I. Functionalization of the Carboxylic Acid Group: Amide Bond Formation
The carboxylic acid at the 2-position is a prime handle for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents to probe interactions with biological targets. The presence of the electron-withdrawing cyano group at the 5-position can influence the reactivity of the carboxylic acid, making the choice of coupling reagent and conditions crucial for efficient transformation.
Core Principles and Mechanistic Insights
Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU). The choice of reagent can be critical, especially when dealing with sterically hindered amines or electron-deficient carboxylic acids. For heteroaromatic carboxylic acids with electron-withdrawing groups, stronger activating agents are often preferred to ensure high yields.
Workflow for Amide Coupling of this compound
Caption: General workflow for the synthesis of 5-cyanobenzofuran-2-carboxamide derivatives.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M), add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-cyanobenzofuran-2-carboxamide derivative.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF or DCM |
| Typical Yield | 70-95% (amine dependent) |
II. Functionalization of the 5-Cyano Group
The cyano group is a versatile functional handle that can be transformed into several other important moieties, significantly expanding the diversity of the synthesized library.
A. Conversion to a Tetrazole Ring
The tetrazole group is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry.[1] It offers similar acidic properties but can exhibit improved metabolic stability and pharmacokinetic profiles. The conversion of the 5-cyano group to a 5-substituted tetrazole can be achieved through a [3+2] cycloaddition reaction with an azide source.
Protocol 2: Zinc-Catalyzed Tetrazole Formation
This protocol utilizes zinc chloride as a Lewis acid catalyst to activate the nitrile towards cycloaddition with sodium azide.
Materials:
-
This compound or its corresponding amide/ester
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or water
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in DMF or water.
-
Add sodium azide (1.5-3.0 eq) and zinc chloride (1.0-1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add water.
-
Acidify the mixture to pH 2-3 with aqueous HCl. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-(1H-tetrazol-5-yl)benzofuran-2-carboxylic acid derivative.
| Parameter | Value |
| Starting Material | 5-Cyanobenzofuran derivative |
| Reagents | NaN₃, ZnCl₂ |
| Solvent | DMF or Water |
| Typical Yield | 60-85% |
B. Reduction to a Primary Amine
Reduction of the cyano group to an aminomethyl group introduces a basic center and a flexible linker, which can be crucial for establishing new interactions with a biological target. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol 3: Catalytic Hydrogenation to 5-(Aminomethyl)benzofuran-2-carboxylic Acid
This protocol employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The carboxylic acid may need to be protected as an ester to prevent potential side reactions, although direct reduction is often feasible.
Materials:
-
Ethyl 5-cyanobenzofuran-2-carboxylate (ester protection is recommended)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl) in ethanol (for salt formation)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Dissolve ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Shake or stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
The resulting amine can be isolated as the free base or converted to a salt (e.g., hydrochloride) by adding a solution of HCl in ethanol and precipitating the product.
-
If the ester was used, it can be subsequently hydrolyzed under standard basic or acidic conditions to yield 5-(aminomethyl)benzofuran-2-carboxylic acid.
Workflow for Reduction of the Cyano Group
References
Application Notes and Protocols for the Chemical Modification of the Cyano Group in 5-Cyanobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Cyanobenzofuran-2-carboxylic Acid
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] this compound is a particularly valuable derivative, offering three points for chemical diversification: the carboxylic acid, the aromatic backbone, and the cyano group. The strategic modification of the cyano moiety can lead to novel pharmacophores with altered physicochemical and biological properties. This technical guide provides detailed protocols and the underlying scientific rationale for three key transformations of the cyano group in this compound: hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole.
I. Hydrolysis of the Cyano Group: Synthesis of Benzofuran-2,5-dicarboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion can be achieved under both acidic and basic conditions.[2] The choice of conditions can be critical, especially with substrates bearing other sensitive functional groups. For this compound, both the existing carboxylic acid and the benzofuran ring system must be considered.
Scientific Rationale
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[3] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also forming an amide intermediate that is further hydrolyzed to the carboxylate salt.[2] Given the stability of the benzofuran ring under moderately acidic or basic conditions, both methods are viable. However, acidic hydrolysis is often preferred for direct isolation of the dicarboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize benzofuran-2,5-dicarboxylic acid from this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.
-
Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to yield benzofuran-2,5-dicarboxylic acid.
Data Summary: Hydrolysis Conditions
| Parameter | Condition |
| Reagents | H₂SO₄, Acetic Acid, Water |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Work-up | Precipitation in ice water, filtration |
| Expected Yield | 85-95% |
II. Reduction of the Cyano Group: Synthesis of 5-(Aminomethyl)benzofuran-2-carboxylic Acid
The reduction of a nitrile to a primary amine is a crucial transformation for introducing a basic center into a molecule, which can be pivotal for modulating pharmacokinetic properties. The primary challenge in the reduction of this compound is the chemoselective reduction of the nitrile in the presence of the carboxylic acid.
Scientific Rationale
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both nitriles and carboxylic acids.[4][5] Therefore, a more selective method is required. Catalytic hydrogenation is an excellent choice for this transformation. Raney Nickel is a well-established catalyst for the reduction of nitriles to primary amines, and importantly, it does not typically reduce carboxylic acids or esters under standard conditions.[6] This chemoselectivity makes it the ideal reagent for this synthesis.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
Objective: To synthesize 5-(aminomethyl)benzofuran-2-carboxylic acid from this compound.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
To a high-pressure reactor, add this compound (1.0 eq) and ethanol or methanol as the solvent.
-
If desired, add a small amount of aqueous ammonia to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Carefully add Raney Nickel (a catalytic amount, typically 10-20% by weight of the substrate) to the reactor.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or chromatography to yield 5-(aminomethyl)benzofuran-2-carboxylic acid.
Data Summary: Reduction Conditions
| Parameter | Condition |
| Catalyst | Raney Nickel |
| Reducing Agent | Hydrogen Gas (H₂) |
| Solvent | Ethanol or Methanol |
| Pressure | 50-100 psi |
| Temperature | Room Temperature to 50 °C |
| Expected Yield | 80-90% |
III. Conversion to a Tetrazole: Synthesis of 5-(1H-Tetrazol-5-yl)benzofuran-2-carboxylic Acid
The tetrazole ring is a well-recognized bioisostere of the carboxylic acid functional group in medicinal chemistry.[7][8] It offers similar acidity to a carboxylic acid but with improved metabolic stability and often enhanced lipophilicity. The [3+2] cycloaddition of an azide source with a nitrile is the most common method for the synthesis of 5-substituted-1H-tetrazoles.
Scientific Rationale
The reaction of a nitrile with sodium azide in the presence of a Lewis acid catalyst, such as a zinc salt, is a robust method for the synthesis of tetrazoles.[9] The Lewis acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Experimental Protocol: Zinc-Catalyzed Cycloaddition
Objective: To synthesize 5-(1H-tetrazol-5-yl)benzofuran-2-carboxylic acid from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5-2.0 eq) and zinc bromide or zinc chloride (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Acidify the aqueous solution to pH 2-3 with hydrochloric acid. This will protonate the tetrazole and precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield 5-(1H-tetrazol-5-yl)benzofuran-2-carboxylic acid.
Data Summary: Tetrazole Formation Conditions
| Parameter | Condition |
| Reagents | Sodium azide, Zinc bromide/chloride |
| Solvent | DMF or DMSO |
| Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acidification and extraction |
| Expected Yield | 75-85% |
Visualizing the Transformations
Reaction Workflow
Caption: Synthetic pathways for modifying the cyano group.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the chemical modification of the cyano group in this compound. These transformations open avenues for the synthesis of novel derivatives with potentially enhanced biological activities and improved physicochemical properties, making them valuable tools for researchers in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. quora.com [quora.com]
- 7. Quantum Reality in the Selective Reduction of a Benzofuran System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Cyanobenzofuran-2-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 5-cyanobenzofuran-2-carboxylic acid. Our goal is to move beyond simple instructions and explain the causality behind our recommended procedures, empowering you to solve challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and generally applicable method for purifying this compound from a crude reaction mixture?
A1: For a majority of synthetic routes, acid-base extraction is the most powerful and efficient initial purification technique.[1][2][3][4] This compound possesses a carboxylic acid group, which is readily deprotonated by a mild aqueous base (like sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Most non-acidic impurities, such as unreacted starting materials or neutral byproducts, will remain in the organic phase and can be easily washed away. The pure acid is then recovered by acidifying the aqueous layer, causing it to precipitate.[1][3]
Q2: My final product has a persistent yellow or brown discoloration. What is the cause and how can I obtain a white solid?
A2: Discoloration often arises from high-molecular-weight byproducts or residual colored impurities from the synthesis.[5] The first line of defense is a well-executed recrystallization. If color persists, treating a solution of the crude product with activated carbon is highly effective. The porous structure of activated carbon adsorbs the large, colored impurity molecules. This is typically done by adding a small amount of carbon to a hot solution of the crude product just before the crystallization step.[5]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given the molecule's polarity (due to the nitrile and carboxylic acid groups) balanced by its aromatic core, solvent mixtures are often ideal. Common choices for aromatic carboxylic acids include ethanol/water, acetic acid/water, or toluene.[6] A good starting point is to test solubility in small vials with various solvents (e.g., ethanol, ethyl acetate, acetone, water) to identify a suitable candidate or a miscible solvent/anti-solvent pair.
Q4: What analytical techniques are recommended to confirm the purity of the final product?
A4: A combination of methods provides the most complete picture of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot across multiple eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvent or structural impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from trace impurities.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitation After Acidification | 1. Incorrect pH: The aqueous solution is not acidic enough to fully protonate the carboxylate salt. 2. High Solubility: The purified acid has some solubility in the aqueous medium, especially if the volume is large. | 1. Check the pH with litmus or a pH meter. Continue adding a strong acid (e.g., 1M HCl) dropwise until the pH is ≤ 2.[5] 2. If the solution is acidic but no solid forms, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or diethyl ether. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.[2] |
| Persistent Impurity with Higher Rf on TLC | The impurity is less polar than the desired carboxylic acid. This is very commonly the unhydrolyzed ester precursor (e.g., ethyl 5-cyanobenzofuran-2-carboxylate).[8] | This is an ideal scenario for acid-base extraction . The neutral ester will not react with the aqueous base and will remain in the organic layer, leading to a clean separation. Refer to Protocol 1 for a detailed procedure. |
| Product Streaks or "Tails" on Silica Gel TLC Plate | The acidic proton of the carboxylic acid interacts strongly with the slightly basic sites on the silica gel surface, causing poor chromatographic behavior. | To suppress this interaction and achieve sharp spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA) , to the TLC eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[9] |
| Low Yield After Recrystallization | 1. Excess Solvent: Too much solvent was used to dissolve the crude product, keeping a significant amount of product in solution even when cold. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. | 1. During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. If too much solvent is added, carefully evaporate some of it to re-saturate the solution. 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5] |
| Product Oiling Out During Recrystallization | The melting point of the solid is lower than the boiling point of the chosen solvent, or the product is precipitating from a supersaturated solution as a liquid instead of a solid. | 1. Switch to a lower-boiling point solvent or solvent system. 2. Add a slightly larger volume of hot solvent to ensure the product remains dissolved. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[5] |
Visualization of Workflows
A logical approach is key to selecting the right purification strategy. The following diagrams illustrate the decision-making process and the detailed workflow for the most common purification technique.
Caption: Decision tree for selecting the optimal purification method.
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in a beaker or flask.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.[1]
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Drain Layers: Drain the lower aqueous layer (which now contains the sodium carboxylate salt) into a clean Erlenmeyer flask. The upper organic layer contains the neutral impurities.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise. CO₂ will evolve. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[3] A solid precipitate of the pure carboxylic acid should form.
-
Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified product in a vacuum oven or desiccator.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain a highly crystalline, pure solid from the product isolated via extraction or directly from a relatively clean crude mixture.
Materials:
-
Crude or semi-purified this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter paper
-
Activated carbon (optional)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) to create a slurry.[10]
-
Heating: Gently heat the mixture on a hotplate while stirring. Add more of the primary solvent (or the hot anti-solvent, e.g., water) dropwise until the solid just dissolves, creating a saturated solution at high temperature.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and bring it back to a gentle boil for 2-5 minutes.
-
Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent. Dry the crystals thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is suitable for separating the product from impurities with similar polarity that are not easily removed by extraction or recrystallization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate/Acetic Acid, 70:30:1)
-
Chromatography column, flasks/test tubes for fraction collection
-
Compressed air or pump for flash chromatography
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The target Rf for the product should be approximately 0.3-0.4. Remember to add ~1% acetic acid to the eluent to prevent streaking.[9]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the eluent ("wet loading") and carefully add it to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure to push the solvent through the silica gel. Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The remaining solid is the purified product.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Cyanobenzofuran-2-carboxylic Acid
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-cyanobenzofuran-2-carboxylic acid. This valuable heterocyclic compound is a key building block in medicinal chemistry. The following troubleshooting guides and FAQs are designed to address common experimental challenges, enhance yield, and ensure the synthesis's reproducibility and efficiency.
Overview of the Primary Synthetic Pathway
The most direct and frequently employed synthesis of this compound begins with a substituted salicylaldehyde. The pathway involves two principal transformations: the formation of the benzofuran ring system through cyclization, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is favored for its operational simplicity and the accessibility of starting materials.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.
Step 1: Benzofuran Ring Formation (Cyclization)
Question: My yield for the initial cyclization to form Ethyl 5-cyanobenzofuran-2-carboxylate is low. What are the common causes?
Answer: Low yields in this Perkin-like reaction are typically traced back to one of several factors related to the reaction conditions and reagents.
-
Suboptimal Base: The choice of base is critical. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group of 5-cyanosalicylaldehyde effectively, leading to an incomplete reaction.
-
Recommendation: While potassium carbonate (K₂CO₃) is commonly used, stronger bases can improve yields if the reaction is sluggish. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for a more robust, homogenous reaction.[1] The base's role is to generate the phenoxide nucleophile, which then attacks the ethyl bromoacetate.
-
-
Solvent Effects: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature.
-
Recommendation: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices. They effectively solvate the potassium carbonate and the phenoxide intermediate. Ensure the solvent is truly anhydrous, as water can hydrolyze the ethyl bromoacetate.
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Recommendation: The reaction is typically heated, often to around 80 °C. If the reaction is not proceeding, a modest increase in temperature may be beneficial. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
-
Purity of Reagents: Ethyl bromoacetate is a lachrymator and can degrade over time. 5-Cyanosalicylaldehyde can oxidize.
-
Recommendation: Use freshly opened or purified reagents. Ensure the 5-cyanosalicylaldehyde is a clean, crystalline solid.
-
Question: I'm observing significant starting material at the end of the reaction, alongside multiple side products on my TLC plate. What is happening?
Answer: This scenario suggests that while the desired reaction is slow, side reactions are competing.
-
Cause Analysis: The primary competing reaction is the self-condensation of 5-cyanosalicylaldehyde or the hydrolysis of ethyl bromoacetate. The presence of the electron-withdrawing cyano group makes the aldehyde susceptible to various base-catalyzed side reactions.
-
Corrective Actions:
-
Order of Addition: Add the ethyl bromoacetate to the mixture of 5-cyanosalicylaldehyde and base in the solvent. This ensures the phenoxide is generated in the presence of the alkylating agent, favoring the desired O-alkylation.
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of ethyl bromoacetate to ensure the salicylaldehyde is fully consumed. An excess of base should also be used (typically 1.5 to 2.0 equivalents) to drive the reaction forward.
-
Step 2: Saponification (Ester Hydrolysis)
Question: The hydrolysis of my ethyl ester to the final carboxylic acid is incomplete. How can I ensure full conversion?
Answer: Incomplete hydrolysis is a common issue, often related to reaction time, temperature, or the hydrolytic conditions themselves.
-
Acid vs. Base Catalysis: Both acidic and basic conditions can be used for ester hydrolysis.[2][3]
-
Base-Catalyzed (Saponification): This is often preferred. It involves heating the ester with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixed solvent system like ethanol/water.[4][5] The reaction is generally irreversible as the final product is a carboxylate salt.
-
Acid-Catalyzed: This involves heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water.[2][6] This is an equilibrium process, so a large excess of water is needed to drive it to completion.[7]
-
-
Recommendations for Complete Conversion:
-
Increase Reaction Time/Temperature: Saponification often requires refluxing for several hours (2-4 hours is typical).[5] Use TLC to monitor the disappearance of the starting ester.
-
Ensure Sufficient Base: Use at least 2-3 equivalents of NaOH or KOH to ensure the reaction goes to completion and to neutralize any acidic impurities.
-
Solvent System: A mixture of ethanol and water is ideal. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction itself.
-
Question: During the acidic workup of my saponification, the product oiled out or formed a very fine, difficult-to-filter precipitate. How can I improve the isolation?
Answer: The physical form of the precipitated product depends heavily on the rate of precipitation and the purity of the solution.
-
Cause Analysis: Rapidly crashing the product out of solution by adding acid too quickly can lead to the formation of an oil or an amorphous solid. Impurities can also act as crystallization inhibitors.
-
Improved Isolation Protocol:
-
Cool the Reaction Mixture: Before acidification, cool the basic solution in an ice bath. This slows down the rate of precipitation.
-
Slow Acid Addition: Add the acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH continuously.
-
Control Final pH: Acidify to a pH of 1-2 to ensure complete protonation of the carboxylate.[5]
-
Stir and Age: After the final pH is reached, continue to stir the cold slurry for at least 30 minutes. This "aging" period allows for the formation of larger, more easily filterable crystals.
-
Recrystallization: If the product remains impure, recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) is the best final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield of this compound?
A1: The three most critical parameters are:
-
Anhydrous Conditions in Step 1: Water must be excluded from the initial cyclization reaction to prevent hydrolysis of the bromoacetate and other side reactions.
-
Choice and Stoichiometry of the Base: Using an appropriate base (e.g., K₂CO₃, DBU) in sufficient excess (1.5-2.0 eq.) is crucial for driving the cyclization to completion.
-
Complete Hydrolysis and Controlled Precipitation in Step 2: Ensuring the ester is fully converted to the carboxylate salt before acidification, and then performing a slow, controlled precipitation, is key to obtaining a high yield of pure product.
Q2: Are there alternative synthetic routes to consider if the salicylaldehyde pathway is problematic?
A2: Yes, palladium-catalyzed reactions are a powerful alternative for constructing the benzofuran core. The most prominent method is the Sonogashira coupling of a 2-halophenol (e.g., 4-cyano-2-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[8] This domino or one-pot protocol can be highly efficient and tolerate a wide range of functional groups.[9][10] While it may involve more expensive catalysts, it often provides excellent yields for complex substrates.[11]
Q3: How can I reliably confirm the identity and purity of my final product?
A3: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N stretch ~2230 cm⁻¹) and the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹).
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-cyanosalicylaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 5-10 mL per gram of aldehyde).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield Ethyl 5-cyanobenzofuran-2-carboxylate, which can be used in the next step, often without further purification.
Protocol 2: Hydrolysis to this compound
-
In a round-bottom flask, dissolve the Ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq.) from the previous step in ethanol (approx. 10 mL per gram).
-
Add an aqueous solution of sodium hydroxide (3.0 eq. in water).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and with vigorous stirring, add 1M HCl to acidify the mixture to a pH of 1-2. A precipitate will form.
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following table provides typical quantitative parameters for the synthesis. Yields are representative and may vary based on scale and experimental precision.
| Reaction Step | Starting Material(s) | Key Reagents (Equivalents) | Product | Typical Yield (%) |
| 1. Cyclization | 5-Cyanosalicylaldehyde, Ethyl bromoacetate | K₂CO₃ (2.0 eq) | Ethyl 5-cyanobenzofuran-2-carboxylate | 80-90% |
| 2. Hydrolysis | Ethyl 5-cyanobenzofuran-2-carboxylate | NaOH (3.0 eq) | This compound | 90-98% |
Mechanistic Insight: Benzofuran Ring Formation
The formation of the benzofuran ring in this synthesis proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration. The base plays a crucial role in both the initial deprotonation of the phenol and the final cyclization/dehydration step.
Caption: Simplified mechanism for base-catalyzed benzofuran synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Cyanobenzofuran-2-carboxylic Acid
Welcome to the technical support resource for 5-cyanobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during laboratory handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal shelf-life, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. The rationale for these conditions is based on mitigating potential degradation pathways inherent to its structure: the benzofuran ring, the carboxylic acid group, and the nitrile group. Storing in a desiccated environment is crucial as moisture can facilitate hydrolytic degradation.
Q2: What is the primary degradation pathway of concern for this molecule?
The most probable degradation pathway under common laboratory conditions is the hydrolysis of the nitrile (-C≡N) group. This reaction can be catalyzed by both acidic and basic conditions, proceeding first to an amide intermediate (5-(aminocarbonyl)benzofuran-2-carboxylic acid) and then to the corresponding dicarboxylic acid (benzofuran-2,5-dicarboxylic acid).[1][2][3][4][5] This process is significantly accelerated by heat. Therefore, avoiding contact with strong acids, bases, and high temperatures is critical.
Q3: How can I visually assess if my sample of this compound has degraded?
As a solid, this compound is typically a white to off-white powder. Any significant color change to yellow or brown may indicate degradation. However, visual inspection is not a substitute for analytical purity assessment. If degradation is suspected, the material's purity should be re-assessed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
Q4: Is this compound sensitive to light or air?
Yes, compounds containing a benzofuran moiety can be sensitive to light (photodegradation) and air (oxidation).[8][9] While specific data for this molecule is not extensively published, it is best practice to store it in an amber vial or a container opaque to light. To prevent oxidation, particularly for long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?
This compound is expected to have limited solubility in water but should be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. For biological assays, DMSO is a common choice. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Storage of solutions below -30°C should ideally be in sealed glass ampoules to prevent solvent evaporation and concentration changes.[10] Before use, an aliquot should be thawed completely and vortexed to ensure homogeneity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor solubility in organic solvents. | 1. Compound Degradation: Degradation products may have different solubility profiles. 2. Incorrect Solvent Choice: The polarity of the solvent may not be optimal. 3. Low-Quality Solvent: Presence of water or other impurities in the solvent. | 1. Verify Purity: Re-analyze the compound's purity via HPLC or LC-MS. 2. Test Other Solvents: Try alternative recommended solvents like DMF or a different alcohol. Gentle warming or sonication can aid dissolution, but avoid high heat to prevent degradation. 3. Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents for preparing solutions. |
| Appearance of new peaks in HPLC chromatogram over time. | 1. Hydrolysis: The nitrile group may be hydrolyzing to the amide or carboxylic acid.[2][4] 2. Photodegradation: The sample or solution was exposed to light. 3. Oxidation: The sample or solution was exposed to air for prolonged periods. | 1. Check for Co-elution: Ensure your HPLC method can resolve the parent compound from its potential degradants (e.g., the dicarboxylic acid analog). 2. Protect from Light: Store solid samples and solutions in amber vials and minimize exposure to ambient light during handling. 3. Use Inert Gas: When preparing solutions for long-term storage, sparge the solvent with an inert gas and flush the headspace of the vial before sealing. |
| Solid compound has become discolored (yellow/brown). | 1. Oxidative or Photolytic Degradation: Exposure to air and/or light is a likely cause. 2. Thermal Stress: The compound may have been exposed to elevated temperatures. | 1. Do Not Assume Purity: The material should be considered suspect. 2. Re-qualify the Material: Perform a full purity analysis (e.g., HPLC, LC-MS, NMR) to identify the impurities and quantify the remaining parent compound. If purity is compromised, the material may not be suitable for sensitive experiments. |
| Difficulty in handling the powdered compound due to static. | 1. Low Humidity Environment: Static electricity is more prevalent in dry conditions. 2. Handling Technique: Transferring with certain types of plastic spatulas can generate static. | 1. Use an Anti-Static Gun: These devices can neutralize static charge on the container and weighing tools. 2. Use Anti-Static Weighing Dishes/Spatulas: Utilize tools designed to minimize static buildup. 3. Increase Ambient Humidity: If possible within the constraints of your laboratory, increasing the humidity can help dissipate static charge.[11] |
Potential Degradation Pathways
The primary chemical liabilities of this compound are its nitrile and carboxylic acid functionalities, as well as the benzofuran core. The following diagram illustrates the most probable degradation routes under stress conditions.
Caption: Potential degradation pathways for this compound.
Data Summary: Expected Stability Profile
The following table summarizes the anticipated stability of this compound under various conditions. This information is based on general chemical principles and data from analogous structures. Experimental verification is required for definitive characterization.
| Condition | Stress Level | Expected Stability | Likely Primary Degradation Product(s) |
| Long-Term Storage | 2-8°C, protected from light and moisture | Stable | Minimal degradation expected. |
| Accelerated Storage | 40°C / 75% RH | Potential for slow degradation | Hydrolysis and potentially oxidative products. |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Unstable | Benzofuran-2,5-dicarboxylic acid.[1][2] |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Highly Unstable | Salt of Benzofuran-2,5-dicarboxylic acid.[1][2] |
| Oxidation | 3% H₂O₂, RT | Moderate to Low Stability | Ring-opened products, various hydroxylated species. |
| Thermal | > Melting Point | Unstable | 5-Cyanobenzofuran (via decarboxylation).[12][13] |
| Photolytic | ICH Q1B conditions | Moderate to Low Stability | Complex mixture of photoproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[14][15][16]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At timed intervals (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Monitor at intervals and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At intervals, remove a sample, prepare a solution at the target concentration, and analyze.
-
-
Photostability:
-
Expose a solution (1 mg/mL) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[15]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all stressed samples and a non-stressed control by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14][17]
Protocol 2: Preparation and Handling of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-quality stock solution for use in biological or screening assays.
Materials:
-
This compound (purity >98%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial with a Teflon-lined cap
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Pre-Weighing Preparation: Ensure the vial is clean and dry. If possible, perform weighing in a controlled environment with low humidity.
-
Weighing: Accurately weigh a precise amount of this compound directly into the amber vial. (Example: 1.87 mg for a 1 mL stock). Note: The molecular weight is 187.15 g/mol .
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. (Example: For 1.87 mg, add exactly 1.0 mL of DMSO).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-retention microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store frozen at -20°C or -80°C.
-
Handling for Use: When needed, remove a single aliquot from the freezer. Allow it to thaw completely at room temperature. Vortex gently for 10-15 seconds before making further dilutions for your experiment. Do not refreeze any unused portion of the thawed aliquot.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. biopharminternational.com [biopharminternational.com]
common side products in the synthesis of 5-cyanobenzofuran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-cyanobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous biologically active compounds.[1][2] The successful synthesis of highly pure this compound is a critical first step in many research endeavors.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you overcome common hurdles and optimize your reaction outcomes.
PART 1: Common Synthetic Strategy Overview
A prevalent and reliable method for synthesizing this compound involves a two-step process starting from 5-cyanosalicylaldehyde. The initial step is the formation of an ethyl ester intermediate, followed by hydrolysis of both the ester and nitrile functionalities to yield the final product. Understanding this pathway is key to diagnosing side product formation.
Caption: General synthesis of this compound.
PART 2: Troubleshooting Guide: Side Products & Impurities
This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.
Question 1: My NMR and Mass Spec data indicate the presence of 5-carbamoylbenzofuran-2-carboxylic acid. Why is this amide forming and how can I prevent it?
Answer: The presence of the 5-carbamoyl (amide) derivative is a classic side product resulting from the incomplete hydrolysis of the nitrile group. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4] If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at this stage.
Causality:
-
Reaction Conditions: Nitrile hydrolysis requires either strong acid or strong base and heat to proceed to the carboxylic acid.[5][6] Milder conditions may only be sufficient to convert the nitrile to the amide.
-
pH Control: Under alkaline hydrolysis, the final product is a carboxylate salt. Acidification is required to protonate the carboxylate and fully hydrolyze the intermediate imidic acid (formed from the amide). Insufficient acidification can leave the amide unreacted.
Troubleshooting Protocol:
-
Increase Reaction Forcing Conditions: If using basic hydrolysis (e.g., NaOH), increase the concentration of the base, raise the reaction temperature, or prolong the reflux time. Monitor the reaction by TLC or LCMS to ensure the disappearance of the amide intermediate.
-
Ensure Complete Acidification: After basic hydrolysis, ensure the reaction mixture is acidified to a pH of 1-2 with a strong acid like concentrated HCl and stirred for a sufficient period to drive the hydrolysis of any remaining amide.[7]
-
Switch to Acidic Hydrolysis: Consider performing the hydrolysis under strongly acidic conditions from the start (e.g., refluxing with aqueous H2SO4 or HCl). This can sometimes favor the direct conversion to the carboxylic acid, though it may require optimization to avoid other side reactions.[3]
Caption: Hydrolysis pathway showing amide side product formation.
Question 2: My final product is contaminated with unreacted ethyl 5-cyanobenzofuran-2-carboxylate. How can I improve the saponification step?
Answer: This is a common issue indicating incomplete saponification (hydrolysis) of the ester group.
Causality:
-
Stoichiometry: An insufficient amount of base (e.g., NaOH or KOH) will lead to incomplete reaction. At least two equivalents of base are required: one to hydrolyze the ester and one to react with the resulting carboxylic acid. A third equivalent is needed if you intend to hydrolyze the nitrile in the same step.
-
Solubility: The starting ester may have poor solubility in a purely aqueous base. This limits the interaction between the ester and the hydroxide ions, slowing down the reaction.
-
Reaction Time/Temperature: Saponification can be slow at room temperature. Insufficient time or heat will result in an incomplete reaction.
Troubleshooting Protocol:
-
Use a Co-solvent: Perform the hydrolysis in a mixture of aqueous base and a water-miscible organic solvent like ethanol, methanol, or THF.[8] This will improve the solubility of the ester and accelerate the reaction.
-
Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., 3-4 equivalents) to drive the reaction to completion.
-
Increase Temperature: Heat the reaction mixture to reflux to increase the rate of hydrolysis. Monitor the reaction by TLC until all the starting ester has been consumed.
Question 3: I am observing a significant amount of 5-cyanobenzofuran, which lacks the carboxylic acid group. What is causing this decarboxylation?
Answer: The formation of 5-cyanobenzofuran points to the decarboxylation of your target molecule. Benzofuran-2-carboxylic acids can be susceptible to losing CO2, especially under certain conditions.
Causality:
-
Excessive Heat: Prolonged heating at very high temperatures, particularly under harsh acidic or basic conditions, can promote decarboxylation.
-
Trace Metal Catalysis: The presence of certain metal impurities can catalyze the decarboxylation reaction.
Troubleshooting Protocol:
-
Moderate Reaction Temperature: While heat is necessary for hydrolysis, avoid excessive temperatures or unnecessarily long reaction times once the primary reaction is complete.
-
Purify Reagents: Ensure the reagents and solvents used are free from metal contaminants that could catalyze the side reaction.
-
Workup Conditions: During workup, especially if distillation is involved, keep temperatures as low as possible. It is often preferable to purify the product by recrystallization rather than distillation to avoid thermal decomposition.
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the initial benzofuran ring formation (cyclization) step? The most critical parameters are the choice of base and solvent. Anhydrous potassium carbonate is a commonly used weak base that is effective for the initial O-alkylation of the salicylaldehyde with ethyl bromoacetate, followed by an intramolecular condensation.[9] The solvent, typically acetone or DMF, must be anhydrous to prevent side reactions. The reaction is usually performed at reflux to ensure a reasonable reaction rate.
Q2: How can I effectively purify the final this compound? The most common and effective method is recrystallization. After acidic workup, the crude carboxylic acid often precipitates as a solid. This solid can be collected and recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. This process is highly effective at removing partially hydrolyzed intermediates (like the amide or ester) and baseline impurities.
Q3: Can I perform the ester and nitrile hydrolysis in a single step? Yes, it is common to perform a "one-pot" hydrolysis. By refluxing the intermediate, ethyl 5-cyanobenzofuran-2-carboxylate, with a sufficient excess of aqueous sodium hydroxide, both the ester saponification and nitrile hydrolysis can be achieved.[3] This is efficient but requires careful monitoring to ensure both reactions go to completion before the acidic workup.
PART 4: Data & Protocols
Table 1: Condition Guide for Nitrile Hydrolysis
| Condition | Outcome | Rationale |
| Mild Basic/Acidic Conditions | Favors Amide Formation | The activation energy for the second step (amide to acid) is higher and requires more forcing conditions. |
| Strong Base (e.g., 3M NaOH), Reflux | Favors Carboxylic Acid | Sufficient energy and reagent concentration to overcome the activation barrier for complete hydrolysis. |
| Strong Acid (e.g., 6M H2SO4), Reflux | Favors Carboxylic Acid | Strong acid protonates the nitrile, making it highly susceptible to nucleophilic attack by water and driving the reaction to completion.[6] |
Protocol: Optimized Dual Hydrolysis of Ethyl 5-cyanobenzofuran-2-carboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-cyanobenzofuran-2-carboxylate (1.0 equiv.) in ethanol (5-10 mL per gram of ester).
-
Hydrolysis: Add a 3M aqueous solution of sodium hydroxide (4.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LCMS, checking for the disappearance of both the starting ester and the intermediate amide.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid until the pH of the solution is ~1. A precipitate of the crude carboxylic acid should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., aqueous ethanol) to yield pure this compound.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Cyanobenzofuran-2-Carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 5-cyanobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound presents a unique set of challenges, primarily centered on the sensitive nature of the nitrile (cyano) group during the formation and subsequent hydrolysis of the precursor ester. This guide addresses the most common issues encountered in a practical, question-and-answer format.
Part 1: Synthesis of the Key Precursor, Ethyl 5-Cyanobenzofuran-2-carboxylate
The most reliable pathway to the target acid is via the hydrolysis of its corresponding ethyl ester. Therefore, optimizing the synthesis of this precursor is the critical first stage.
FAQ 1.1: What are the most effective and common synthetic routes for preparing the ethyl 5-cyanobenzofuran-2-carboxylate core?
There are several established methods for constructing the benzofuran ring system.[1][2] For this specific substitution pattern, two routes are particularly advantageous due to the availability of starting materials and reaction efficiency: the Perkin Rearrangement and the Sonogashira Coupling/Cyclization cascade.
-
Route A: Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin.[3] It is a highly direct route to benzofuran-2-carboxylic acids and their esters. The primary advantage is that the C2-carboxy functionality is installed from the start.
-
Route B: Sonogashira Coupling & Cyclization: This modern, palladium-catalyzed approach involves coupling a substituted 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation).[4][5] This method offers great flexibility in introducing diversity if needed but requires careful control to prevent side reactions.
Caption: Key synthetic routes to the precursor ester.
FAQ 1.2: My yield for the Perkin rearrangement is low. How can I optimize it?
Low yields in the Perkin rearrangement are typically due to incomplete reaction or degradation. Here's how to troubleshoot:
-
Insufficient Base: The reaction is initiated by a base-catalyzed ring fission of the coumarin.[3] Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide or sodium ethoxide.
-
Reaction Time and Temperature: The traditional method requires several hours at reflux.[3] A significant improvement can be achieved using microwave-assisted synthesis, which can reduce reaction times to mere minutes and dramatically increase yields.[3]
-
Work-up Procedure: After the rearrangement, the product exists as a sodium salt. Acidification with an acid like HCl is necessary to protonate the carboxylate before or after workup to obtain the free acid or ester.[3]
FAQ 1.3: The Sonogashira coupling/cyclization is not working. What are the common failure points?
This domino reaction is powerful but sensitive. Failure often points to issues with the catalytic cycle.[5]
-
Catalyst and Ligand Choice: Standard catalysts like PdCl₂(PPh₃)₂ with a CuI co-catalyst are generally effective.[6] The choice of base is also critical; an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HI produced.
-
Solvent and Atmosphere: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst and reagents. Anhydrous solvents are preferred.
-
Purity of Reagents: 2-iodophenols can be unstable, and terminal alkynes can polymerize. Ensure your starting materials are pure.
-
Reaction Temperature: The initial Sonogashira coupling is often run at room temperature to moderate heat, while the subsequent cyclization may require higher temperatures. A step-wise temperature gradient can be beneficial.
| Parameter | Condition | Rationale / Comment |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A robust and common palladium source. |
| Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide intermediate.[6] |
| Base | Triethylamine (TEA) or DIPEA | Acts as an acid scavenger and solvent. |
| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents that solubilize reagents well. |
| Temperature | 25 °C to 80 °C | Start at a lower temperature for the coupling and gently heat for the cyclization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation and side reactions. |
Part 2: Selective Hydrolysis of the Ester Precursor
This is the most delicate step. The nitrile group is susceptible to hydrolysis under the very conditions (strong acid or base) typically used to cleave an ethyl ester. The key is selectivity.
FAQ 2.1: I'm attempting to hydrolyze the ester, but my NMR shows a loss of the nitrile signal or the appearance of a broad amide peak. What is the problem?
You are experiencing a common and significant side reaction: the hydrolysis of the C5-nitrile group to either a C5-carboxamide or a C5-carboxylic acid. This occurs when the reaction conditions are too harsh (e.g., high concentration of NaOH/KOH, high temperatures, or prolonged reaction times).
Caption: Desired selective hydrolysis vs. unwanted side reactions.
FAQ 2.2: What are the best practices and recommended protocols for selectively hydrolyzing the ester without affecting the nitrile group?
To achieve selectivity, you must use milder conditions and carefully monitor the reaction's progress.
Recommended Protocol: Lithium Hydroxide Mediated Hydrolysis
This is often the most reliable method for sensitive substrates.
-
Dissolve the ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates completion.
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 with cold 1N HCl.
-
The carboxylic acid product will typically precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
| Method | Conditions | Pros | Cons |
| LiOH Hydrolysis | LiOH·H₂O in THF/Water at RT | High selectivity for the ester over the nitrile.[7] | Can be slower than harsher methods. |
| K₂CO₃ Hydrolysis | K₂CO₃ in MeOH/Water, reflux | Milder than NaOH/KOH, effective. | May require heat, increasing risk to nitrile. |
| Enzymatic Hydrolysis | Lipase (e.g., Candida antarctica lipase B) in a buffered organic/aqueous system | Extremely high selectivity.[8] | Slower reaction times, higher cost, requires optimization of enzyme conditions. |
| NaOH/KOH Hydrolysis | Dilute NaOH/KOH in EtOH/Water at 0°C to RT | Fast and inexpensive. | High risk of nitrile hydrolysis; requires very careful control and monitoring. |
Part 3: Purification and Final Product Handling
FAQ 3.1: My final product seems impure or is degrading during purification. What should I be aware of?
A key, often overlooked, issue with benzofuran-2-carboxylic acids is their potential for decarboxylation (loss of CO₂) upon heating.[9] Attempting to purify the final product by distillation or using high-heat drying methods can lead to the formation of 5-cyanobenzofuran, compromising your yield and purity.
-
Purification Strategy: The preferred method for purifying the final acid is recrystallization . Suitable solvent systems include ethanol/water, acetic acid/water, or ethyl acetate/hexanes. Avoid boiling the solution for extended periods.
-
Drying: Dry the final product under a high vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent without inducing decarboxylation.
FAQ 3.2: How do I confirm the success of my reaction?
Standard analytical techniques are sufficient.
-
¹H NMR: Look for the disappearance of the characteristic quartet and triplet signals of the ethyl group (~4.4 ppm and ~1.4 ppm, respectively) and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm), which may sometimes not be visible if trace water is present.
-
IR Spectroscopy: The most telling sign is the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ (overlapping with C-H stretches) and the shift of the C=O stretch. The C≡N stretch should remain present around 2220-2240 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the final product (187.15 g/mol ).
By understanding the chemical principles behind each step and anticipating potential side reactions, you can effectively optimize the synthesis of this compound and troubleshoot any issues that arise.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.amelica.org [portal.amelica.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting failed reactions involving 5-cyanobenzofuran-2-carboxylic acid
Welcome to the technical support center for 5-cyanobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in organic synthesis. The following information is curated to offer practical, field-tested advice to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a carboxylic acid at the 2-position, which is a handle for amide bond formation, esterification, and other nucleophilic acyl substitutions, and a nitrile group at the 5-position, which can be a precursor for various nitrogen-containing heterocycles or other functional groups. However, the interplay of these two groups can also present unique challenges in synthesis. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Failed Reactions
This section addresses specific problems you might encounter during common synthetic transformations involving this compound.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in amide coupling reactions with this substrate are common and can often be traced back to a few key issues: poor solubility of the starting material, incomplete activation of the carboxylic acid, or side reactions involving the nitrile group.
Causality and Troubleshooting Steps:
-
Poor Solubility: this compound has limited solubility in many common aprotic solvents used for amide coupling, such as dichloromethane (DCM) and tetrahydrofuran (THF). A heterogeneous reaction mixture will lead to slow and incomplete reaction.
-
Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the benzofuran ring and the cyano group can affect the reactivity of the carboxylic acid. Standard coupling agents may not be sufficient for complete activation.
-
Solution:
-
Use a more potent coupling reagent: While standard carbodiimides like EDC are common, consider using uronium-based reagents such as HATU or HBTU. These reagents are known to be highly efficient for coupling less reactive or sterically hindered carboxylic acids.[3]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the activated ester intermediate.
-
-
-
Side Reactions of the Nitrile Group: Under certain conditions, the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially if the reaction is run at elevated temperatures or for extended periods in the presence of acid or base.
-
Solution:
-
Maintain mild reaction conditions: Aim for room temperature reactions whenever possible.
-
Careful choice of base: Use a non-nucleophilic, sterically hindered base like DIPEA instead of triethylamine to minimize side reactions.
-
-
Experimental Protocol: Optimized Amide Coupling
Caption: Optimized workflow for amide coupling.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 eq).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question 2: My Suzuki coupling reaction using a derivative of this compound is failing. I'm observing starting material decomposition and low yields of the desired product. What's going wrong?
The nitrile group can be problematic in palladium-catalyzed cross-coupling reactions. It can coordinate to the palladium center, potentially poisoning the catalyst or leading to unwanted side reactions.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition/Poisoning by the Nitrile Group: The lone pair of electrons on the nitrogen of the nitrile can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species.
-
Solution:
-
Increase catalyst loading: A simple, though less elegant, solution is to increase the catalyst loading to compensate for the portion that becomes deactivated.
-
Choose a less sensitive catalyst: Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can be less susceptible to inhibition by nitriles.[6]
-
Protect the nitrile: If possible, consider temporarily converting the nitrile to a less coordinating functional group that can be regenerated after the coupling reaction.
-
-
-
Hydrolysis of the Nitrile Group: The basic conditions often employed in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃ in the presence of water) can lead to the hydrolysis of the nitrile to a primary amide. This side product can complicate purification.
-
Solution:
-
Use anhydrous conditions: If the reaction tolerates it, using anhydrous conditions with a non-aqueous base (e.g., KF in dioxane) can prevent hydrolysis.
-
Minimize reaction time and temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.
-
-
Table 1: Recommended Conditions for Suzuki Coupling with Nitrile-Containing Substrates
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-formed Pd(0) catalyst | Avoids potentially inefficient in situ reduction of Pd(II) sources. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands promote the desired catalytic cycle and are less prone to nitrile coordination.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | These bases are often effective in challenging Suzuki couplings. |
| Solvent | Dioxane/water, Toluene/water, or DMF | Choose a solvent system that ensures the solubility of all reactants. |
| Atmosphere | Rigorously degassed solvents and an inert atmosphere (N₂ or Ar) | Prevents oxidation of the catalyst and boronic acid homocoupling. |
Esterification Reactions
Question 3: My Fischer esterification of this compound is slow and incomplete. How can I improve the conversion?
Fischer esterification is an equilibrium-driven process. To achieve high conversion, the equilibrium must be shifted towards the product side.
Causality and Troubleshooting Steps:
-
Equilibrium Limitation: The reaction produces water as a byproduct. The accumulation of water will drive the equilibrium back towards the starting materials.
-
Solution:
-
Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy to push the equilibrium forward.
-
Remove water as it forms: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. This is particularly effective when using a co-solvent like toluene.[7]
-
-
-
Insufficient Acid Catalysis: While a catalytic amount of strong acid (e.g., H₂SO₄) is required, too little may result in a slow reaction rate.
-
Solution: Ensure an adequate amount of acid catalyst is used. Typically, 5-10 mol% of a strong acid is sufficient.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: It should be stored in a tightly sealed container in a cool, dry place, away from light.
Q2: What is the best way to purify crude this compound? A2: Recrystallization is often the most effective method for purifying the crude product. Common solvent systems for recrystallization of benzofuran derivatives include aqueous methanol or methanol-acetone mixtures.[8] For more challenging purifications, column chromatography on silica gel can be employed, but given the polarity of the carboxylic acid, this can be difficult. Reversed-phase chromatography (C18) may be a better option for highly polar impurities.[9]
Q3: Can the carboxylic acid group undergo decarboxylation? A3: While many carboxylic acids can decarboxylate under harsh thermal conditions, benzofuran-2-carboxylic acids are generally stable under typical reaction conditions. However, some palladium-catalyzed reactions have been shown to induce decarboxylation, especially at high temperatures.[10][11] If you observe the formation of 5-cyanobenzofuran as a byproduct, consider lowering the reaction temperature.
Q4: How can I monitor the progress of my reactions involving this compound? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress. A typical mobile phase for TLC of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[12] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q5: What are the characteristic spectroscopic signatures of this compound? A5:
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm. The aromatic protons on the benzofuran core will appear in the aromatic region (7-8.5 ppm).
-
¹³C NMR: The carboxylic carbon will have a chemical shift in the range of 160-170 ppm. The nitrile carbon will appear around 115-120 ppm.
-
IR Spectroscopy: Look for a very broad O-H stretch from the carboxylic acid from approximately 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. The C≡N stretch of the nitrile will be a sharp, medium-intensity peak around 2220-2230 cm⁻¹.
Logical Flowchart for Troubleshooting Failed Amide Coupling
Caption: Decision tree for troubleshooting amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Decarboxylation [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
solubility issues with 5-cyanobenzofuran-2-carboxylic acid in organic solvents
Technical Support Center: 5-Cyanobenzofuran-2-carboxylic Acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the solubility of this compound. This compound possesses a unique chemical structure, combining a planar, relatively non-polar benzofuran backbone with two highly polar functional groups: a carboxylic acid and a cyano group. This structural dichotomy is the primary cause of its challenging solubility profile in many common organic solvents.
This guide provides a series of troubleshooting steps, in-depth explanations of the underlying chemical principles, and validated experimental protocols to help you overcome these solubility issues in your research.
Part 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address the most common issues encountered in the lab.
Q1: My this compound is not dissolving in my chosen organic solvent at room temperature. What are my immediate next steps?
A1: When initial dissolution fails, a systematic approach is necessary. The limited solubility is often due to strong intermolecular forces in the solid-state (crystal lattice energy) that the solvent cannot overcome at ambient temperature.
Immediate Troubleshooting Steps:
-
Mechanical Agitation & Sonication: Before changing solvents, ensure you have provided enough energy to disrupt the solid particles. Vigorously vortex the sample or, more effectively, place the sealed vial in an ultrasonic bath for 10-15 minutes. Sonication provides localized energy to break apart solute aggregates and enhance solvent interaction.
-
Gentle Heating: Cautiously warm the mixture. Increased temperature provides the kinetic energy needed to overcome the activation energy barrier for dissolution. Use a water bath or heating block and increase the temperature in increments of 10 °C. Visually inspect for dissolution at each stage. Caution: Be aware of your solvent's boiling point and the thermal stability of the compound. While no specific decomposition temperature is readily published, thermal degradation is always a risk with aggressive heating.
-
Solvent Polarity Check: Re-evaluate your solvent choice based on the principle of "like dissolves like".[1] this compound is a polar molecule due to its functional groups. If you are using a non-polar solvent (e.g., hexanes, toluene, diethyl ether), solubility is expected to be very low. You will likely need to switch to a more polar solvent.
Below is a flowchart to guide your immediate troubleshooting process.
Caption: Initial troubleshooting workflow for dissolution failure.
Q2: I need to select a better solvent. Which organic solvents are most likely to dissolve this compound?
A2: Selecting an appropriate solvent requires matching the solvent's properties to the solute's structural features. The molecule has a non-polar aromatic core and highly polar, hydrogen-bonding capable functional groups. This suggests that highly polar aprotic solvents are excellent starting points, as they can interact with the polar groups without the competing self-association seen in protic solvents.
The table below provides a summary of expected solubility in common laboratory solvents. These are qualitative estimates based on chemical principles. A systematic screening is always recommended.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Key Interactions |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Very Good | Strong dipole-dipole interactions with the cyano and carbonyl groups. Can act as H-bond acceptors.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as H-bond donors and acceptors with the carboxylic acid. The alkyl chain offers some non-polar interaction. Solubility decreases with longer alkyl chains (e.g., propanol, butanol). |
| Ethers | THF, 1,4-Dioxane | Slight to Moderate | Moderate polarity and can accept hydrogen bonds. The cyclic structure of THF often improves solvation of planar molecules compared to diethyl ether. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor to Slight | Moderate polarity but lack strong hydrogen bonding capabilities. May be insufficient to break the solute's crystal lattice. |
| Esters | Ethyl Acetate | Poor to Slight | Moderate polarity and can accept H-bonds, but often a weaker solvent for highly polar compounds compared to alcohols or aprotic solvents. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Very Poor / Insoluble | Dominated by weak van der Waals forces, which are insufficient to solvate the highly polar -COOH and -CN functional groups.[1] |
Q3: I'm performing a reaction and need to dissolve the compound, but polar aprotic solvents like DMSO are not compatible with my reagents. What are my options?
A3: This is a common challenge. When your ideal solvent is chemically incompatible with the reaction conditions (e.g., organometallics with DMSO), you must explore alternative strategies.
-
Co-Solvent Systems: Use a mixture of solvents. For example, if your reaction runs well in THF but the starting material has poor solubility, try a THF/DMF co-solvent system. Start with a high ratio of THF and add the minimum amount of DMF needed to achieve dissolution. This can often provide a balance between solubility and reaction compatibility. The phenomenon of "co-solvency," where solubility is higher in a solvent mixture than in either pure solvent, has been observed for similar molecules.[3]
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase or a salt, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the deprotonated carboxylate form of your molecule into the organic phase where the reaction can occur.
-
Deprotonation (Base Addition): The single most effective way to increase the solubility of a carboxylic acid is to deprotonate it to its carboxylate salt form.[4]
-
Procedure: Add a non-nucleophilic organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to a suspension of your compound in a moderately polar solvent like THF or DCM. The resulting ammonium carboxylate salt is significantly more polar and often dramatically more soluble.
-
Causality: The neutral carboxylic acid can form strong intermolecular hydrogen-bonded dimers, which contributes to high crystal lattice energy and poor solubility. Deprotonation breaks these dimers and introduces an ionic charge, which is much more readily solvated by polar organic solvents.
-
Important Consideration: Ensure that the resulting salt and the added base do not interfere with your downstream reaction chemistry.
-
Part 2: Experimental Protocol
Protocol 1: Systematic Solvent Screening for this compound
This protocol provides a reliable method for determining the optimal solvent or co-solvent system for your compound.
Objective: To identify suitable solvents for this compound by systematically testing its solubility at a target concentration.
Materials:
-
This compound
-
Analytical balance
-
Multiple 1-2 mL glass vials with caps
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath
-
Selection of test solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, THF, DCM, Ethyl Acetate, Toluene)
-
Pipettes or syringes for solvent dispensing
Methodology:
-
Preparation: Weigh 1-2 mg of this compound into each of the labeled glass vials. Record the exact mass for each vial.
-
Initial Solvent Addition: To the first vial, add your primary candidate solvent (e.g., DMSO) in a small, precise volume (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Room Temperature Test: a. Cap the vial securely and vortex for 30 seconds. b. Visually inspect for undissolved solid. c. If solid remains, place the vial in an ultrasonic bath for 5 minutes. d. Re-inspect. If the compound is fully dissolved, record it as "Soluble at [Concentration] at RT". If not, proceed to the next step.
-
Heating Test: a. Place the vial on a heating block set to 40 °C. Allow it to equilibrate for 5 minutes, vortexing intermittently. b. If the compound dissolves, record it as "Soluble at [Concentration] at 40 °C". c. If solid remains, increase the temperature to 60 °C and repeat. Continue cautiously if necessary, staying below the solvent's boiling point.
-
Dilution to Solubility Limit: a. If the compound did not dissolve at the initial high concentration, add an additional, precise volume of solvent (e.g., another 100 µL) to dilute the concentration. b. Repeat steps 3 and 4. c. Continue this process of stepwise dilution until the compound fully dissolves. Record the final concentration (mg/mL) and the conditions (RT or temperature) required.
-
Repeat for All Solvents: Systematically repeat steps 2-5 for each solvent you wish to test. This will generate a comparative dataset of solubility limits.
-
Data Analysis: Compile your results into a table to directly compare the performance of each solvent. This data will be invaluable for planning future experiments.
Part 3: Frequently Asked Questions (FAQs)
Q4: What is it about the molecular structure of this compound that causes these solubility issues?
A4: The solubility behavior is a direct result of the molecule's conflicting structural features and the resulting intermolecular forces.
-
Polar Functional Groups: The carboxylic acid (-COOH) and cyano (-C≡N) groups are highly polar. The carboxylic acid is a strong hydrogen bond donor and acceptor, leading to the formation of stable, head-to-tail hydrogen-bonded dimers in the solid state. The cyano group has a strong dipole moment and is an effective electron-withdrawing group.[5][6] These strong polar interactions must be disrupted for dissolution to occur.
-
Non-Polar Backbone: The benzofuran ring system is aromatic, planar, and largely non-polar (hydrophobic). This part of the molecule interacts poorly with highly polar solvents like water but interacts well with other aromatic or non-polar molecules via π-stacking and van der Waals forces.[7][8]
The challenge arises because a solvent must be able to effectively solvate both the polar and non-polar regions of the molecule.
-
Non-polar solvents (e.g., hexanes) cannot interact strongly enough with the -COOH and -CN groups to break the powerful intermolecular forces in the solid.
-
Highly polar protic solvents (e.g., water) interact strongly with the functional groups but poorly with the hydrophobic benzofuran core.
-
Polar aprotic solvents (e.g., DMSO, DMF) represent a "sweet spot." Their strong dipoles can solvate the -CN and -COOH groups, and their organic nature can accommodate the benzofuran ring, leading to the highest solubility.[1]
The diagram below illustrates these competing molecular features.
Caption: Molecular structure highlighting the distinct polar and non-polar regions.
Q5: Can I use water to dissolve this compound? What about buffered aqueous solutions?
A5: Solubility in pure water is expected to be very low. The large, hydrophobic benzofuran core counteracts the solubilizing effect of the two polar groups.
However, solubility in aqueous buffers is a different matter. As a carboxylic acid, the compound's solubility is highly pH-dependent.
-
In acidic to neutral aqueous solutions (pH < ~4) , the compound will exist primarily in its neutral, poorly soluble carboxylic acid form.
-
In basic aqueous solutions (pH > ~6) , the carboxylic acid will be deprotonated to form the 5-cyanobenzofuran-2-carboxylate anion. This anionic salt is an ion and is expected to be significantly more soluble in water.[4] Therefore, using aqueous buffers like phosphate-buffered saline (PBS) at pH 7.4 or a sodium bicarbonate solution should dramatically improve solubility. This is a critical technique for preparing stock solutions for biological assays.
Q6: I'm using this compound for analytical purposes (e.g., HPLC, LC-MS). What are the best practices for sample preparation?
A6: For analytical applications, complete dissolution is critical for accurate quantification and good chromatography.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a strong solvent like DMSO or DMF. These solvents are generally compatible with reverse-phase HPLC/LC-MS methods when diluted into the mobile phase.[9][10]
-
Working Solution Preparation: Dilute an aliquot of the stock solution into your mobile phase or a compatible solvent mixture (e.g., acetonitrile/water). Ensure the final concentration of the strong organic solvent (DMSO/DMF) is low (typically <5%) in the injected sample to avoid peak distortion and solvent effects on the column.
-
Filtration: After preparing your working solution, filter it through a 0.22 µm or 0.45 µm syringe filter before injection. This removes any microscopic particulate matter that could clog the HPLC/LC-MS system.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Alkanenitriles Chemistry Tutorial [ausetute.com.au]
- 6. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 7. webqc.org [webqc.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
challenges in the scale-up of 5-cyanobenzofuran-2-carboxylic acid production
Introduction: The Critical Role of 5-Cyanobenzofuran-2-Carboxylic Acid
This compound is a pivotal building block in medicinal chemistry and drug development. Its rigid benzofuran scaffold and versatile functional groups—a nitrile and a carboxylic acid—make it an essential intermediate for synthesizing complex pharmaceutical agents. Notably, it is a key precursor in the manufacturing of Viloxazine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[1][2][3][4]
The transition from laboratory-scale synthesis to pilot-plant or industrial production presents significant challenges that can impact yield, purity, and cost-effectiveness. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to support researchers and process chemists in overcoming these scale-up hurdles.
Common Synthetic Pathway Overview
The most prevalent synthetic route involves a two-stage process:
-
Formation of the Benzofuran Core: Typically, this involves the cyclization of a substituted salicylaldehyde (e.g., 4-formyl-3-hydroxybenzonitrile) with an ethyl haloacetate (like ethyl bromoacetate) to form the intermediate, ethyl 5-cyanobenzofuran-2-carboxylate.[5][6]
-
Saponification/Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.[7][8][9]
While seemingly straightforward, each stage possesses unique challenges, particularly concerning reaction control, impurity profiling, and material handling at a larger scale.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, practical problems encountered during the synthesis and scale-up of this compound.
Q1: We are experiencing low yields (<70%) during the initial cyclization step to form ethyl 5-cyanobenzofuran-2-carboxylate. What are the likely causes and how can we optimize this?
Potential Causes & Troubleshooting Strategies:
-
Inefficient Deprotonation of Salicylaldehyde:
-
Scientific Rationale: The reaction mechanism relies on the formation of a phenoxide ion, which acts as a nucleophile. The choice and stoichiometry of the base are critical. Weak bases or insufficient amounts will result in incomplete deprotonation, slowing down the reaction and leading to unreacted starting material.
-
Solution:
-
Base Selection: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or consider sodium hydride (NaH) for lab-scale optimization, though K₂CO₃ is often preferred for scale-up due to safety and handling.
-
Stoichiometry: Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium towards the phenoxide.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the reactivity of the phenoxide anion.
-
-
-
Side Reactions from Reagent Quality:
-
Scientific Rationale: The starting salicylaldehyde derivative must be free of excess water, which can quench the base. Ethyl bromoacetate can degrade over time, releasing HBr, which neutralizes the base and passivates the starting material.
-
Solution:
-
Reagent Purity: Use freshly distilled or high-purity ethyl bromoacetate. Check the purity of the salicylaldehyde starting material by NMR or LC-MS.
-
Moisture Control: Ensure all reagents and solvents are anhydrous. Dry the reaction vessel thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress, especially when using highly reactive bases like NaH.
-
-
-
Suboptimal Reaction Temperature:
-
Scientific Rationale: While higher temperatures can increase reaction rates, they can also promote side reactions, such as the self-condensation of the aldehyde or degradation of the product.
-
Solution:
-
Temperature Screening: Perform optimization studies. A typical starting point is 80-90°C for reactions in DMF or acetonitrile.[10]
-
Controlled Heating: On a larger scale, ensure uniform heating of the reaction vessel to avoid localized "hot spots" that can cause degradation. Use a jacketed reactor with a reliable temperature controller.
-
-
Troubleshooting Workflow for Low Cyclization Yield
Caption: A logical workflow for troubleshooting low yields in the benzofuran cyclization step.
Q2: During the final hydrolysis step, we are observing incomplete conversion of the ester and the formation of an amide byproduct. How can we improve the purity and yield of the carboxylic acid?
Potential Causes & Troubleshooting Strategies:
-
Incomplete Hydrolysis (Saponification):
-
Scientific Rationale: The hydrolysis of the ethyl ester to the carboxylate salt requires a sufficient quantity of a strong base (e.g., NaOH, KOH) and adequate time/temperature to proceed to completion. The benzofuran ester can be sterically hindered, and the product may precipitate, slowing the reaction.
-
Solution:
-
Base Equivalents: Use a significant excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to ensure the reaction goes to completion.
-
Co-Solvent: Employ a co-solvent system like THF/water or Ethanol/water.[8] The organic solvent helps to keep the starting ester and intermediate species in solution, improving reaction kinetics.[11]
-
Temperature and Time: Heat the reaction mixture to reflux (typically 60-100°C depending on the solvent system) and monitor by TLC or HPLC until all starting material is consumed.
-
-
-
Formation of 5-Cyanobenzofuran-2-carboxamide:
-
Scientific Rationale: Under harsh basic conditions and high temperatures, the nitrile (-C≡N) group can undergo partial or full hydrolysis to an amide (-CONH₂) or even the carboxylic acid.[7][12][13] This is a common and problematic side reaction. The ammonia generated during hydrolysis can also react with the starting ester.
-
Solution:
-
Milder Conditions: Opt for acidic hydrolysis if basic conditions prove too harsh for the nitrile group. Refluxing with aqueous HCl (e.g., 6N) or a mixture of acetic acid and HCl can effectively hydrolyze the ester while minimizing nitrile degradation.[8][9] The protonated nitrile is more stable to hydrolysis than the amide intermediate under these conditions.[7]
-
Temperature Control: If using basic hydrolysis, avoid excessively high temperatures or prolonged reaction times once the ester has been consumed. Lowering the temperature to 50-60°C and extending the reaction time may provide a better selectivity profile.
-
-
-
Product Isolation Issues:
-
Scientific Rationale: The final product is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing the carboxylic acid to precipitate. If the pH is not sufficiently acidic, the product will remain dissolved as the carboxylate salt, leading to low isolated yields.
-
Solution:
-
Controlled Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly add concentrated HCl or H₂SO₄ until the pH is ~1-2.
-
Precipitation Time: Allow sufficient time for the product to fully precipitate. Stirring the cold slurry for 1-2 hours can improve recovery.
-
Purity Check: Wash the filtered solid with cold water to remove inorganic salts. Check the purity by HPLC and consider recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) if needed.
-
-
Quantitative Data Summary: Reaction Conditions
The following table provides typical parameters found in the literature for the key synthetic steps. These should be used as a starting point for process-specific optimization.
| Reaction Step | Starting Materials | Reagents & Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Cyclization (Ester Formation) | 4-formyl-3-hydroxybenzonitrile, Ethyl bromoacetate | K₂CO₃, DMF | 90-95 | 4-6 | ~85-95 | [10] |
| Hydrolysis (Basic) | Ethyl 5-cyanobenzofuran-2-carboxylate | NaOH, Ethanol/H₂O | Reflux | 2-4 | ~90 | [11] |
| Hydrolysis (Acidic) | Ethyl 5-cyanobenzofuran-2-carboxylate | Conc. HCl, Acetic Acid | Reflux | 6-12 | >95 | [8][9] |
| Microwave-Assisted Synthesis | 3-Bromo-6-cyanocoumarin | NaOH, Ethanol | 79 | 0.08 (5 min) | ~98 | [14] |
Frequently Asked Questions (FAQs)
Q: For large-scale production, what are the most critical safety concerns? A: The primary concerns are: 1) Handling of Bases: Strong bases like NaOH and KOH are highly corrosive. Use appropriate personal protective equipment (PPE), including splash goggles, face shields, and chemical-resistant gloves. For very large scales, automated dispensing systems are recommended. 2) Solvent Hazards: DMF is a reproductive toxin and is flammable. Acetonitrile is flammable and toxic. Ensure adequate ventilation and use intrinsically safe equipment. 3) Exothermic Reactions: Both the cyclization and the acid-base neutralization during workup can be exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and the reactor must have an efficient cooling system to prevent thermal runaway.
Q: Can the final product undergo decarboxylation? How can this be prevented? A: Yes, benzofuran-2-carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures, especially under acidic conditions or in the presence of certain metal catalysts.[15][16] To prevent this, avoid excessive temperatures during reaction workup, purification, and particularly during drying. Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C).
Q: Are there any "greener" or more efficient alternative synthetic routes being explored? A: Yes, research is ongoing. Palladium-catalyzed methods, such as Sonogashira coupling followed by carbonylative cyclization or C-H activation strategies, offer alternative routes that can sometimes provide higher efficiency and milder conditions, though catalyst cost and removal can be a challenge on scale.[17][18][19][20][21] Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times for related benzofuran-2-carboxylic acids from hours to minutes, which could translate to significant energy savings in a production environment.[14]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate
-
Setup: To a dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-formyl-3-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 volumes relative to the starting aldehyde).
-
Reagent Addition: Begin stirring and add ethyl bromoacetate (1.2 eq) dropwise over 30 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to 90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (20 volumes). This will precipitate the crude product.
-
Isolation: Stir the resulting slurry for 1 hour. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the solid under vacuum at 40-50°C to yield the crude ester. The product can be recrystallized from ethanol if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis to this compound
-
Setup: To a reactor equipped with a stirrer and condenser, add the ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) from the previous step.
-
Acid Addition: Add a 1:1 mixture of glacial acetic acid and 6N hydrochloric acid (10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours. The solid will dissolve as the reaction progresses. Monitor by HPLC for the disappearance of the starting ester.
-
Precipitation: Cool the reaction mixture to below 10°C in an ice-water bath. The product will begin to precipitate. For complete precipitation, slowly add cold water (5 volumes).
-
Isolation: Stir the cold slurry for 1-2 hours. Filter the white to off-white solid product.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7) to remove residual acid.
-
Drying: Dry the final product under vacuum at 50°C to a constant weight.
References
- 1. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents [patents.google.com]
- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Decarboxylation [organic-chemistry.org]
- 17. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Refining the Workup Procedure for 5-Cyanobenzofuran-2-Carboxylic Acid
Welcome to the technical support center for the synthesis and purification of 5-cyanobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their workup procedure for this important synthetic intermediate. We will move beyond standard protocols to address common challenges, providing field-proven insights to enhance yield, purity, and process efficiency.
The synthesis of this compound typically involves the hydrolysis of a precursor, such as ethyl 5-cyanobenzofuran-2-carboxylate.[1] The workup is not merely a purification step; it is a critical phase where product loss and contamination frequently occur. This guide provides a systematic approach to troubleshooting and refining this crucial procedure.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, frequently encountered problems during the isolation of this compound.
Question 1: After acidification of the basic hydrolysis mixture, my product recovery is consistently low. What are the likely causes and how can I improve my yield?
-
Probable Cause(s):
-
Incomplete Precipitation: The most common cause is that the pH of the aqueous phase is not sufficiently low to ensure complete protonation of the carboxylate salt. Carboxylic acids, including benzofuran derivatives, exhibit some water solubility, which is pH-dependent.
-
Incomplete Hydrolysis: The starting ester may not have been fully hydrolyzed. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial.
-
Excessive Solvent Volume: Using an unnecessarily large volume of water during the workup can increase the amount of product that remains dissolved, even after acidification.
-
-
Recommended Solutions:
-
Optimize Acidification: Instead of relying on pH paper, use a calibrated pH meter to adjust the pH to 1-2 by the slow, dropwise addition of concentrated HCl.[2] This ensures the carboxylate is fully protonated to the less soluble free acid.
-
Reduce Solubility: Perform the precipitation and subsequent stirring in an ice-water bath (0-5 °C). Lowering the temperature will significantly decrease the solubility of the carboxylic acid in the aqueous medium.
-
"Salting Out": Before or after acidification, add saturated sodium chloride solution (brine) to the aqueous phase. This increases the ionic strength of the solution, decreasing the solubility of the organic product and promoting more complete precipitation.[3]
-
Post-Filtration Extraction: After filtering the precipitated product, extract the acidic aqueous filtrate with a suitable organic solvent, such as ethyl acetate. This will recover any dissolved product. Combine these organic extracts, dry over anhydrous sodium sulfate, and concentrate to recover the remaining material.
-
Question 2: The product precipitates as a gummy oil or an intractable sticky solid instead of a filterable crystalline powder. What causes this and how can I fix it?
-
Probable Cause(s):
-
Rapid Precipitation ("Crashing Out"): Adding the acid too quickly to the basic solution causes the product to precipitate too rapidly, trapping impurities and solvent, which prevents the formation of an ordered crystal lattice.
-
Presence of Organic Impurities: Unreacted starting material or organic byproducts can co-precipitate with the product, leading to an oily consistency.
-
Residual Reaction Solvent: If a co-solvent like ethanol was used for the hydrolysis, residual amounts in the aqueous phase can interfere with crystallization.
-
-
Recommended Solutions:
-
Controlled Precipitation: Cool the basic reaction mixture in an ice bath and add the acid dropwise with vigorous stirring. Slower addition allows for the gradual formation of crystal nuclei, leading to a more crystalline and easily filterable solid.
-
"Digestion": After complete acidification, allow the slurry to stir in the ice bath for an additional 30-60 minutes. This process, known as digestion, allows smaller, less-perfect crystals to redissolve and re-precipitate onto larger, more stable crystals, improving particle size and filterability.
-
Pre-Acidification Wash: Before acidifying, perform a wash of the basic aqueous solution with a non-polar organic solvent like toluene or hexanes to remove non-polar impurities and unreacted starting material. The sodium salt of your product is highly polar and will remain in the aqueous layer.
-
Trituration: If you obtain an oily product, isolate it and triturate (repeatedly wash and stir) it with a cold, non-polar solvent like hexanes or diethyl ether. This can often wash away impurities and induce crystallization.
-
Question 3: My final product is contaminated with an amide intermediate. How did this happen and what is the best way to remove it?
-
Probable Cause(s):
-
Recommended Solutions:
-
Force the Hydrolysis to Completion: If TLC or LC-MS analysis of the crude product indicates the presence of the amide, the most robust solution is to re-subject the material to the hydrolysis conditions. Prolonging the reflux time or increasing the concentration of the base (e.g., NaOH) will drive the conversion of the amide to the desired carboxylic acid.[6][7]
-
Purification via Recrystallization: If the amide impurity is present in a small amount, a carefully selected recrystallization can effectively remove it. The polarity difference between the carboxylic acid and the amide should allow for their separation. See the FAQ section for solvent selection.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the hydrolysis reaction? A1: Thin Layer Chromatography (TLC) is the most effective method. The starting material (ethyl 5-cyanobenzofuran-2-carboxylate) is significantly less polar than the carboxylic acid product. The product will have a much lower Rf value. For optimal results, use an eluent system like ethyl acetate/hexanes with 1% acetic acid. The acetic acid suppresses the deprotonation of the carboxylic acid on the silica plate, preventing streaking and providing a clean spot.
Q2: Should I use basic or acidic hydrolysis to convert the precursor ester to the carboxylic acid? A2: Basic hydrolysis (saponification) followed by an acidic workup is generally preferred for several reasons.[2][7] The intermediate, the sodium salt of the carboxylic acid, is typically soluble in the aqueous reaction mixture. This allows for easy filtration of any insoluble impurities before the final precipitation of the product. Acid-catalyzed hydrolysis is also a valid method but can sometimes lead to unwanted side reactions depending on the substrate's sensitivity.[6]
Q3: What are the best solvent systems for the recrystallization of this compound? A3: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] For aromatic carboxylic acids, common and effective solvent systems include:
-
Ethanol/Water: Dissolve the crude acid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly.
-
Acetic Acid/Water: Acetic acid is an excellent solvent for many carboxylic acids. Dissolve the crude product in hot acetic acid and add hot water until the cloud point is reached, then cool.
-
Dioxane or Tetrahydrofuran (THF)/Heptane: For less polar impurities, dissolving in a polar solvent like dioxane or THF and then adding a non-polar anti-solvent like heptane can be effective.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Readily available, effective for moderately polar compounds. | Can be difficult to remove all water from the final product. |
| Acetic Acid/Water | Excellent solvating power for carboxylic acids. | Residual acetic acid can be difficult to remove; requires thorough drying. |
| Dioxane/Heptane | Good for separating impurities with different polarities. | Dioxane has a high boiling point and is a suspected carcinogen. |
Q4: How should I store the final product? A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[9] Due to its acidic nature, ensure it is not stored near strong bases.
Experimental Protocols
Refined Workup and Isolation Protocol
This protocol assumes the starting point is the aqueous reaction mixture after basic hydrolysis (e.g., with NaOH in EtOH/H₂O) of ethyl 5-cyanobenzofuran-2-carboxylate.
-
Reaction Monitoring: Before beginning the workup, confirm the complete consumption of the starting ester via TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Solvent Removal: If a volatile organic co-solvent like ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilution and Initial Wash: Dilute the remaining aqueous solution with deionized water. Wash the basic solution (pH > 11) twice with a small volume of toluene to remove any non-polar impurities. Discard the organic layers.
-
Controlled Precipitation: Cool the aqueous layer to 0-5 °C using an ice-water bath. With vigorous stirring, add 6M HCl dropwise. Monitor the pH with a calibrated meter. A white precipitate will begin to form. Continue adding acid slowly until the pH is stable between 1 and 2.
-
Crystal Digestion: Continue to stir the resulting slurry at 0-5 °C for an additional 30-60 minutes to improve the crystal morphology.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with ample amounts of cold deionized water (to remove inorganic salts) and then with a small amount of cold hexanes (to help remove residual water and organic impurities).
-
Drying: Dry the purified solid under high vacuum at 40-50 °C to a constant weight.
Visualizations
Workflow for Refined Workup
Caption: Refined workup and isolation workflow.
Key Chemical Transformations During Workup
Caption: Key chemical transformations during workup.
References
- 1. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. nanochemazone.com [nanochemazone.com]
Validation & Comparative
comparing the reactivity of 5-cyanobenzofuran-2-carboxylic acid with other benzofurans
A Comparative Analysis of the Reactivity of 5-Cyanobenzofuran-2-Carboxylic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzofurans represent a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] Their reactivity is a subject of significant interest, as modifications to the benzofuran ring system are pivotal in drug design and lead optimization. This guide provides an in-depth comparison of the reactivity of this compound against other substituted benzofurans, grounded in the principles of electronic effects and supported by experimental insights.
The Fundamental Reactivity of the Benzofuran Nucleus
Benzofuran is an aromatic heterocycle, more electron-rich and thus more reactive towards electrophiles than benzene.[2] This heightened reactivity is due to the lone pair of electrons on the oxygen atom being delocalized into the ring system. Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzofuran.
The preferred site of electrophilic attack is the C2 position. This regioselectivity is dictated by the stability of the intermediate carbocation (sigma complex). Attack at C2 allows the positive charge to be stabilized by resonance involving the benzene ring, akin to a benzylic carbocation.[3][4] Attack at the C3 position results in a less stable intermediate where the positive charge is primarily stabilized by the heteroatom's lone pair, a less favorable scenario for the electronegative oxygen.[3]
Caption: Preferred pathway for electrophilic substitution on unsubstituted benzofuran.
The Impact of Substituents: Deconstructing this compound
The reactivity of the benzofuran ring is profoundly influenced by its substituents. These groups modulate the electron density of the ring through inductive and resonance effects, thereby activating or deactivating it towards electrophilic attack.[5][6]
In this compound, two powerful electron-withdrawing groups (EWGs) dictate its chemical personality:
-
The 2-Carboxylic Acid (-COOH) Group: This group is deactivating primarily through a strong negative inductive (-I) effect, where the electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.[7][8] Its position at C2, the most nucleophilic site, effectively "shields" the furan ring from electrophilic attack and sterically hinders this position.
-
The 5-Cyano (-CN) Group: The cyano group is a potent deactivating group. It exerts a strong -I effect due to the electronegative nitrogen and a powerful negative resonance (-R) effect, where the π-system of the cyano group can withdraw electron density from the aromatic ring.[5][6][9] This significantly reduces the nucleophilicity of the benzene portion of the molecule.
Caption: Electronic effects governing the reactivity of the target molecule.
The combined influence of these two EWGs renders the this compound ring system significantly less reactive towards electrophilic substitution compared to the parent benzofuran.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with other benzofuran derivatives under the context of a typical electrophilic aromatic substitution reaction, such as nitration.
| Compound | Substituents & Effects | Predicted Reactivity (vs. Benzofuran) | Preferred Site of Electrophilic Attack |
| Benzofuran | None (Baseline) | Standard | C2 |
| Benzofuran-2-carboxylic acid | 2-COOH (Strong -I EWG) | Much Lower | C3 or Benzene Ring (e.g., C5/C7) |
| 5-Methoxybenzofuran | 5-OCH₃ (Strong +R EDG) | Much Higher | C4 or C6 (strongly activated) |
| 5-Nitrobenzofuran-2-carboxylic acid | 2-COOH (Strong -I EWG)5-NO₂ (Very Strong -I, -R EWG) | Extremely Low | Highly resistant; forced conditions may lead to C7 attack or degradation |
| This compound | 2-COOH (Strong -I EWG)5-CN (Strong -I, -R EWG) | Very Low | Highly resistant; forced conditions required, likely targeting C7 |
-
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; +R: Positive Resonance; -I: Negative Inductive; -R: Negative Resonance.
This comparison clearly positions this compound as a highly deactivated system, requiring more forcing conditions for electrophilic substitution than even a singly substituted derivative like benzofuran-2-carboxylic acid. Its reactivity is only surpassed in sluggishness by analogues bearing even more powerful EWGs, such as the 5-nitro derivative.
Experimental Protocols and Workflows
While the aromatic core of this compound is unreactive, the carboxylic acid functional group provides a reliable handle for synthetic transformations.
Protocol 1: Esterification of this compound
This protocol demonstrates a common reaction at the C2-substituent, bypassing the deactivated ring. The synthesis of its ethyl ester is a key step in creating derivatives for further functionalization.[10]
Objective: To synthesize Ethyl 5-cyanobenzofuran-2-carboxylate.[11]
Methodology:
-
Dissolution: Suspend this compound (1.0 eq) in absolute ethanol (20 volumes).
-
Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Electrophilic Nitration (Illustrative)
Attempting electrophilic substitution on the deactivated ring requires harsh conditions. The following is an illustrative protocol for the nitration of a deactivated benzofuran system, highlighting the necessary forcing conditions.
Objective: To introduce a nitro group onto the benzene ring of a deactivated benzofuran.
Methodology:
-
Acid Mixture: In a flask cooled in an ice-salt bath, cautiously add fuming nitric acid (3.0 eq) to concentrated sulfuric acid (10 volumes).
-
Substrate Addition: Slowly add this compound (1.0 eq) in portions to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Due to the multiple deactivating groups, the reaction may be low-yielding and require extensive purification to isolate the desired C7-nitro product from starting material and potential byproducts.
Caption: Synthetic pathways for this compound.
Conclusion for the Practicing Scientist
This compound is a challenging substrate for further functionalization via electrophilic aromatic substitution due to the synergistic deactivating effects of its cyano and carboxylic acid groups. Its reactivity is significantly lower than that of unsubstituted benzofuran or derivatives bearing electron-donating groups. Synthetic strategies should therefore leverage the reactivity of the C2-carboxylic acid moiety for transformations like esterification or amidation, or employ forcing conditions with the expectation of modest yields when targeting substitution on the aromatic core. Understanding these electronic principles is paramount for efficiently designing synthetic routes and anticipating the chemical behavior of complex heterocyclic systems in drug discovery and development.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 22723_lec7.ppt [slideshare.net]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 5-Cyanobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its inherent structural features allow for diverse pharmacological activities, making it a cornerstone in medicinal chemistry. Derivatives of benzofuran-2-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. 5-Cyanobenzofuran-2-carboxylic acid, with its reactive cyano and carboxylic acid functionalities, represents a versatile building block for the elaboration of more complex molecular architectures in drug discovery programs. This guide provides a comprehensive comparison of two viable synthetic routes to this important molecule, offering detailed experimental protocols and a critical evaluation of their respective merits.
Strategic Approaches to the Synthesis of this compound
Two primary retrosynthetic strategies for the construction of this compound have been evaluated.
Route A focuses on the initial formation of the key intermediate, 5-cyanosalicylaldehyde, followed by the construction of the benzofuran ring system. This approach leverages established methods for the formylation and cyanation of phenolic compounds.
Route B employs a strategy where the benzofuran core is first assembled with a halogen substituent at the 5-position, which is subsequently converted to the desired cyano group. This route takes advantage of the robust and well-documented palladium-catalyzed cyanation reactions.
Caption: Retrosynthetic analysis of this compound.
Route A: Synthesis via 5-Cyanosalicylaldehyde
This classical approach hinges on the preparation of the key aldehyde intermediate, 5-cyanosalicylaldehyde. While not as readily available as its halogenated counterparts, it can be synthesized from more common starting materials.
Synthesis of 5-Cyanosalicylaldehyde
A common method for the synthesis of 5-cyanosalicylaldehyde involves a two-step process starting from the commercially available 5-bromosalicylaldehyde.
Step 1: Cyanation of 5-Bromosalicylaldehyde
The conversion of the bromo-substituent to a cyano group can be effectively achieved using a palladium-catalyzed cyanation reaction. The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) is a significant advantage in terms of safety and handling.[1]
Step 2: Formylation of 4-Cyanophenol (Alternative)
An alternative approach to 5-cyanosalicylaldehyde is the direct formylation of 4-cyanophenol. The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile, can be employed for this ortho-formylation.[2] However, this reaction can sometimes suffer from moderate yields and the formation of regioisomers.
Formation of the Benzofuran Ring and Hydrolysis
Once 5-cyanosalicylaldehyde is obtained, the benzofuran ring is constructed via a condensation reaction with a suitable C2-synthon, such as diethyl bromomalonate, followed by cyclization. The resulting ethyl 5-cyanobenzofuran-2-carboxylate is then hydrolyzed to the target carboxylic acid.
References
Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Cyanobenzofuran-2-carboxylic Acid
In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure with atomic-level resolution. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectral data for 5-cyanobenzofuran-2-carboxylic acid, a key heterocyclic building block.
Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in a comparative analysis of the experimentally determined spectra of closely related structural analogs, namely benzofuran-2-carboxylic acid and ethyl 5-cyanobenzofuran-2-carboxylate. By understanding the electronic effects of the cyano substituent, we can confidently anticipate the chemical shifts and coupling patterns for the target molecule. This approach not only provides a valuable reference for researchers working with this compound but also serves as an educational framework for spectral interpretation.
Predicted NMR Data for this compound
The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established substituent effects on the benzofuran scaffold and analysis of related compounds. The spectra are predicted for a solution in DMSO-d₆, a common solvent for carboxylic acids.[1]
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted J-coupling (Hz) |
| ~13.5 | br s | 1H | COOH | - |
| ~8.30 | d | 1H | H-4 | J ≈ 1.8 Hz |
| ~7.95 | dd | 1H | H-6 | J ≈ 8.8, 1.8 Hz |
| ~7.85 | d | 1H | H-7 | J ≈ 8.8 Hz |
| ~7.60 | s | 1H | H-3 | - |
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~160 | C=O |
| ~157 | C-7a |
| ~145 | C-2 |
| ~130 | C-3a |
| ~129 | C-6 |
| ~128 | C-4 |
| ~118 | C-5 |
| ~115 | C-7 |
| ~110 | CN |
| ~108 | C-3 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data and for routine characterization, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Instrumentation and Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex or gently warm the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring and processing NMR data.
Comparative Analysis with Benzofuran-2-carboxylic Acid
To understand the influence of the 5-cyano group on the NMR spectra, a comparison with the unsubstituted benzofuran-2-carboxylic acid is insightful. The presence of the electron-withdrawing cyano group (-CN) at the C-5 position induces significant changes in the electronic environment of the aromatic protons and carbons.
¹H NMR Comparison:
-
Downfield Shift of Aromatic Protons: The -CN group deshields the protons on the benzene ring. This effect is most pronounced for the protons in the ortho (H-4 and H-6) and para (H-7, relative to the furan ring fusion) positions. Consequently, the signals for H-4, H-6, and H-7 in this compound are expected to appear at a lower field (higher ppm) compared to the corresponding protons in benzofuran-2-carboxylic acid.
-
H-3 Proton: The proton on the furan ring (H-3) is relatively unaffected by the substituent on the benzene ring, and its chemical shift is expected to be similar in both compounds.
¹³C NMR Comparison:
-
Quaternary Carbons: The carbon directly attached to the cyano group (C-5) will be significantly deshielded. The cyano carbon itself will appear in the characteristic nitrile region of the spectrum (~110-120 ppm).
-
Aromatic Carbons: The electron-withdrawing nature of the cyano group will cause a downfield shift for the other carbons in the benzene ring, with the most significant effect on the ipso-carbon (C-5) and the ortho and para carbons.
-
Furan Ring and Carboxyl Group: The carbons of the furan ring and the carboxylic acid group are less affected by the substituent at C-5, but minor shifts can still be expected due to the overall change in the molecule's electronic structure.
Structural Comparison and Substituent Effects
Caption: Impact of the 5-cyano group on the electron density.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR data. The detailed experimental protocol offers a standardized method for obtaining high-quality spectra, which will be invaluable for researchers synthesizing or utilizing this compound. The comparative analysis with benzofuran-2-carboxylic acid highlights the significant electronic influence of the cyano substituent, providing a deeper understanding of structure-property relationships in this class of molecules. This guide serves as a critical resource for scientists and professionals in drug development and chemical research, enabling more efficient and accurate characterization of this important heterocyclic compound.
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of 5-Cyanobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 5-cyanobenzofuran-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. The presence of even minute quantities of impurities can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound, offering insights into the causality behind experimental choices and providing a framework for a robust, self-validating analytical strategy.
The Criticality of a Multi-Pronged Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations. A comprehensive purity assessment, therefore, relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This guide will delve into the application, experimental protocols, and comparative performance of four key analytical methodologies:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for purity and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique for assessing the purity of crystalline substances.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in method selection and data interpretation, in alignment with international regulatory standards such as the ICH Q3A guidelines for impurities in new drug substances.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4][5][6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate starting point.
The "Why": Causality in HPLC Method Development
The choice of a C18 column is based on the non-polar nature of the benzofuran ring system, which will interact favorably with the hydrophobic stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is selected to ensure adequate retention and elution of the analyte and its potential impurities. The use of an acidic modifier, such as formic or phosphoric acid, is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. UV detection is suitable as the benzofuran moiety and the cyano group are chromophores that absorb UV light.
Experimental Protocol: A Foundational HPLC-UV Method
Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically around the λmax of the benzofuran ring system). A DAD allows for the simultaneous monitoring of multiple wavelengths.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For impurity profiling, the identification of unknown peaks can be facilitated by coupling the HPLC to a mass spectrometer (LC-MS).
Visualizing the HPLC Workflow
References
- 1. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. soeagra.com [soeagra.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the biological effects of 5-cyanobenzofuran-2-carboxylic acid derivatives
An In-Depth Comparative Guide to the Biological Effects of 5-Cyanobenzofuran-2-Carboxylic Acid Derivatives
This guide provides a comprehensive comparative analysis of this compound derivatives, contextualizing their biological activities against other relevant benzofuran-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind chemical design, comparative efficacy, and the experimental methodologies required for their evaluation.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran ring system, a fusion of benzene and furan rings, is a privileged scaffold in drug discovery.[1][2] This heterocyclic core is prevalent in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The versatility of the benzofuran nucleus allows for diverse intermolecular interactions with biological targets like enzymes and receptors, making it a focal point for the development of novel therapeutic agents.[3][5] Several approved drugs, such as the antiarrhythmic amiodarone, feature this core structure, underscoring its clinical significance.[1][5]
The addition of a carboxylic acid group at the 2-position of the benzofuran ring significantly influences the molecule's physicochemical properties. This functional group often enhances water solubility and provides a key interaction point for binding to biological targets.[6] However, it can also present challenges for bioavailability, sometimes necessitating a prodrug approach where the acid is temporarily masked as an ester to improve cell permeability.[6]
The Strategic Importance of the 5-Position Cyano Group
While various substitutions on the benzofuran ring have been explored, the introduction of a cyano (-C≡N) group at the 5-position is a deliberate design choice. The cyano group is a small, electron-withdrawing moiety that can act as a hydrogen bond acceptor. In medicinal chemistry, it is often used as a bioisosteric replacement for other functional groups to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties.
The decision to place the cyano group at the 5-position is often driven by structure-activity relationship (SAR) studies that map the target's binding pocket. This specific modification can lead to enhanced interactions with key residues, as observed in the case of certain kinase inhibitors where the nitrile group forms critical hydrogen bonds. This guide will compare derivatives featuring the 5-cyano group with other analogs, particularly those with halogen or nitro groups at the same position, to elucidate the impact of this specific functional group on biological activity.
Comparative Analysis of Biological Effects
The primary therapeutic areas where this compound derivatives have been investigated are oncology and microbiology.
Anticancer Activity
The most significant data for this class of compounds lies in their antiproliferative effects. The cyano group appears to play a crucial role in enhancing cytotoxicity against various cancer cell lines.
Mechanism of Action: EGFR Inhibition A key mechanism of action identified for cyanobenzofuran derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[7] EGFR is a critical target in cancer therapy, as its overactivation can lead to uncontrolled tumor growth and proliferation.[7] The nitrile moiety in these compounds can interact with the EGFR active site, contributing to potent inhibition.
Comparative Cytotoxicity Data The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 5-substituted benzofuran-2-carboxylic acid derivatives against various human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | 5-Position Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Cpd. 1 (Example) | -CN | HePG2 (Liver) | 4.17 - 8.87 | [7] |
| Cpd. 2 (Example) | -CN | MCF-7 (Breast) | 7.53 | [7] |
| Cpd. 3 (Example) | -Br | K562 (Leukemia) | 5.0 | [1][8] |
| Cpd. 4 (Example) | -Br | HL60 (Leukemia) | 0.1 | [1][8] |
| Cpd. 5 (Example) | -NO₂ | (Data Varies) | Varies | [9] |
| Afatinib (Control) | - | HePG2 (Liver) | 5.5 - 11.2 | [7] |
| Doxorubicin (Control) | - | HePG2 (Liver) | 4.17 - 8.87 | [7] |
Data synthesized from multiple sources for comparative purposes. Exact values depend on specific molecular structures beyond the 5-position substituent.
From the data, it is evident that 5-cyanobenzofuran derivatives exhibit potent, broad-spectrum anticancer activity, with efficacy comparable to or exceeding that of established chemotherapy agents like Doxorubicin in certain cell lines.[7] While bromo-derivatives show remarkable potency, particularly against leukemia cell lines[8], the cyano-derivatives demonstrate strong activity against solid tumor cell lines like HePG2 and MCF-7.[7] This suggests that the choice of substituent at the 5-position can tune the selectivity of the compound towards different cancer types.
Antimicrobial Activity
The benzofuran scaffold is a known pharmacophore for developing antimicrobial agents.[10] Derivatives with substitutions at the 5-position, such as nitro and bromo groups, have been synthesized and tested against various bacterial and fungal strains.[9]
While specific data on the antimicrobial effects of this compound is less prevalent in the literature, the known activity of other 5-substituted analogs provides a strong rationale for their evaluation in this area. It is hypothesized that the electron-withdrawing nature of the cyano group could contribute to antimicrobial activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis. Comparative screening of these compounds is a promising area for future research.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections describe the core methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of this compound Derivatives
The synthesis of these compounds typically involves a multi-step process starting from a substituted salicylaldehyde.
Workflow Diagram: General Synthesis
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystal Structure of 5-cyanobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides an in-depth technical overview of the X-ray crystal structure analysis of 5-cyanobenzofuran-2-carboxylic acid, a representative member of this important class of compounds. We will explore the experimental workflow from synthesis to data analysis and compare the insights gained from X-ray crystallography with those from other common analytical techniques.
The Significance of Structural Elucidation
The spatial conformation of a molecule dictates its interactions with biological targets. For a drug candidate like a benzofuran derivative, knowing the precise bond lengths, bond angles, and intermolecular interactions is crucial for computational modeling and rational drug design.[4] While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only X-ray crystallography can provide an unambiguous, high-resolution 3D picture of the molecule in the solid state.
Experimental Workflow: From Powder to Picture
The journey to elucidating the crystal structure of this compound involves a multi-step process, each requiring careful execution and consideration of various experimental parameters.
Caption: Experimental workflow for determining the crystal structure.
Part 1: Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors.
Step 1: Synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate
A common method for constructing the benzofuran ring is through the reaction of a substituted salicylaldehyde with an alpha-halo ester. In this case, 5-cyanosalicylaldehyde would be reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.
-
Rationale: This Perkin-like reaction is a robust and widely used method for the synthesis of benzofuran-2-carboxylates.
Step 2: Hydrolysis to this compound
The resulting ester, ethyl 5-cyanobenzofuran-2-carboxylate[5], is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Rationale: Basic hydrolysis is a standard and efficient method for converting esters to carboxylic acids.
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to obtain material of high purity suitable for single crystal growth.
Part 2: Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step. This requires screening various solvents and crystallization techniques.
Methodology: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of acetone and hexane) to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for the formation of well-defined, transparent crystals.
-
Rationale: Slow evaporation allows for the orderly arrangement of molecules into a crystal lattice, which is essential for obtaining a diffraction-quality crystal.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is used to determine the crystal structure.
Hypothetical Crystallographic Data for this compound
The following table presents a plausible set of crystallographic data for this compound, based on known structures of similar benzofuran derivatives.[6][7][8]
| Parameter | Value |
| Chemical Formula | C₁₀H₅NO₃ |
| Formula Weight | 187.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 12.30 |
| c (Å) | 9.85 |
| β (°) | 105.5 |
| Volume (ų) | 835.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.490 |
| R-factor (R1) | 0.045 |
| wR2 | 0.120 |
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary information.
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Unambiguous 3D structure in the solid state , including bond lengths, bond angles, and intermolecular interactions.[6][8] | Requires a suitable single crystal, which can be difficult to obtain. The structure represents the solid state, which may differ from the solution or gas phase conformation. |
| NMR Spectroscopy | Provides information about the connectivity of atoms in the molecule in solution. ¹H and ¹³C NMR are standard for confirming the carbon-hydrogen framework.[9] | Does not provide precise bond lengths or angles. The structure is an average of conformations in solution. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which can aid in structural elucidation.[9] | Does not provide information about the 3D arrangement of atoms or the connectivity of the molecule. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, key signals would include those for the nitrile (C≡N), carboxylic acid (C=O and O-H), and aromatic C-H bonds.[10][11] | Provides limited information about the overall molecular structure and connectivity. |
| Computational Chemistry (DFT) | Can predict the geometry and electronic properties of a molecule.[1] This can be used to complement experimental data and to understand the molecule's reactivity. | The accuracy of the predicted structure depends on the level of theory and basis set used. It is a theoretical model and requires experimental validation. |
Conclusion
The structural determination of this compound through single-crystal X-ray diffraction provides invaluable insights into its three-dimensional architecture. This information, when integrated with data from other analytical techniques such as NMR, MS, and IR spectroscopy, allows for a comprehensive understanding of the molecule's properties. For drug development professionals, this detailed structural knowledge is paramount for designing more potent and selective therapeutic agents based on the benzofuran scaffold. The combination of experimental and computational approaches will continue to be a powerful paradigm in the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzofuran-2-carboxylic acid [webbook.nist.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of 5-Cyanobenzofuran-2-Carboxylic Acid: A Comparative Analysis
Introduction: The Significance of 5-Cyanobenzofuran-2-Carboxylic Acid in Modern Drug Discovery
This compound is a pivotal structural motif in contemporary medicinal chemistry. Its rigid benzofuran core, coupled with the versatile chemical handles of a nitrile and a carboxylic acid, makes it a highly sought-after building block for the synthesis of complex therapeutic agents. The benzofuran scaffold is a well-established pharmacophore, present in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the carboxylic acid provides a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and selective synthesis of this key intermediate is of paramount importance to researchers in drug development.
This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the synthesis of this compound and its derivatives. We will delve into the mechanistic nuances of each approach, present supporting experimental data, and offer field-proven insights to aid researchers in selecting the optimal catalytic strategy for their specific needs.
Comparative Analysis of Catalytic Strategies
The synthesis of the this compound scaffold can be broadly approached through several catalytic methodologies. The choice of catalyst is critical and is often dictated by factors such as substrate availability, desired scale, functional group tolerance, and overall cost-effectiveness. Here, we compare the most prominent catalytic systems.
Palladium-Copper Co-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization, is a cornerstone of benzofuran synthesis.[1][2] This tandem approach is highly convergent and allows for the rapid assembly of the benzofuran core.
Catalytic System: Typically, a combination of a palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is employed.[1]
General Reaction Scheme:
Caption: Palladium-Copper catalyzed Sonogashira coupling and cyclization.
Discussion of Efficacy:
The palladium-copper system is renowned for its high efficiency and broad functional group tolerance. The Sonogashira coupling is generally high-yielding, and the subsequent cyclization to the benzofuran can often be achieved in a one-pot fashion. The presence of the electron-withdrawing cyano group on the phenol starting material can influence the rate of the oxidative addition step in the palladium catalytic cycle. While some studies on related benzofuran syntheses suggest that electron-withdrawing groups can sometimes lead to lower yields, the appropriate choice of ligands and reaction conditions can mitigate these effects.[3]
Experimental Data Summary:
| Catalyst System | Starting Materials | Key Conditions | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Iodo-4-cyanophenol, Ethyl propiolate | Et₃N, THF, rt to 60 °C | ~70-85 (estimated) | [1][2] |
| Pd(OAc)₂ / PPh₃ / CuI | 2-Bromo-4-cyanophenol, Ethyl propiolate | K₂CO₃, DMF, 100 °C | ~60-75 (estimated) | [1][2] |
Causality Behind Experimental Choices:
-
Palladium Source: Pd(PPh₃)₂Cl₂ is a common choice as it is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Copper Co-catalyst: CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base like triethylamine (Et₃N) is typically used to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used to ensure the solubility of the reactants and catalysts.
Copper-Catalyzed Tandem Reactions
In an effort to develop more economical and sustainable methods, copper-catalyzed syntheses of benzofurans have gained significant attention.[4][5] These methods often proceed through different mechanisms than the palladium-catalyzed pathways.
Catalytic System: A variety of copper salts can be effective, including CuI, CuCl, and CuBr.
General Reaction Scheme:
Caption: Copper-catalyzed tandem synthesis of benzofurans.
Discussion of Efficacy:
Copper-catalyzed methods offer the advantage of using a less expensive and more abundant metal catalyst compared to palladium. One-pot tandem reactions involving a copper-catalyzed coupling followed by cyclization have been successfully developed for a range of benzofuran derivatives.[6] The tolerance of these systems to the cyano and carboxylic acid functionalities is a key consideration. For substrates with electron-withdrawing groups, the reaction conditions may require careful optimization.
Experimental Data Summary:
| Catalyst System | Starting Materials | Key Conditions | Yield (%) | Reference |
| CuI | 2-Iodo-4-cyanophenol, Phenylacetylene | K₂CO₃, DMSO, 120 °C | ~65-80 (estimated) | [6] |
| CuCl | 4-Cyanosalicylaldehyde, Alkene | DBU, DMF, 100 °C | ~50-70 (estimated) | [1] |
Causality Behind Experimental Choices:
-
Copper Source: CuI is a common and effective catalyst for Sonogashira-type couplings and other C-C and C-O bond-forming reactions.
-
Base: A stronger base like potassium carbonate (K₂CO₃) or DBU may be required compared to palladium-catalyzed reactions to promote the necessary transformations.
-
Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are often used to drive the reaction to completion at elevated temperatures.
Non-Transition Metal-Mediated Perkin Rearrangement
An alternative approach that avoids the use of transition metals is the Perkin rearrangement of 3-halocoumarins.[7][8] This method involves a base-mediated ring contraction to form the benzofuran-2-carboxylic acid.
Reaction Scheme:
Caption: Perkin rearrangement for benzofuran-2-carboxylic acid synthesis.
Discussion of Efficacy:
The Perkin rearrangement offers a metal-free route to benzofuran-2-carboxylic acids. The reaction is typically high-yielding and proceeds under relatively simple conditions. A significant advantage is the direct formation of the carboxylic acid, which may eliminate a final hydrolysis step required when starting with esters. The starting 3-halocoumarins can be readily prepared from the corresponding salicylaldehydes. Microwave-assisted conditions have been shown to dramatically reduce reaction times for this transformation.[7]
Experimental Data Summary:
| Method | Starting Material | Key Conditions | Yield (%) | Reference |
| Conventional Heating | 6-Cyano-3-bromocoumarin | NaOH, Ethanol, Reflux, 3h | >90 (estimated) | [7] |
| Microwave Irradiation | 6-Cyano-3-bromocoumarin | NaOH, Ethanol, 79 °C, 5 min | >95 (estimated) | [7] |
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydroxide is required to induce the ring-opening of the coumarin and subsequent intramolecular nucleophilic substitution.
-
Solvent: Protic solvents like ethanol are typically used and can participate in the reaction mechanism.
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the rate of the rearrangement, leading to shorter reaction times and potentially higher yields.
Experimental Protocols
Protocol 1: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization for Ethyl 5-Cyanobenzofuran-2-carboxylate
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-cyanophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
To the stirred suspension, add ethyl propiolate (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Perkin Rearrangement for this compound
-
In a microwave reaction vessel, dissolve 6-cyano-3-bromocoumarin (1.0 mmol) in ethanol (5 mL).
-
Add a solution of sodium hydroxide (3.0 mmol) in water (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 79 °C for 5 minutes.
-
After cooling, transfer the reaction mixture to a beaker and acidify with concentrated HCl to pH ~2.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the pure this compound.[7]
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes. The choice of the optimal method will depend on the specific requirements of the research project.
-
Palladium-copper co-catalyzed Sonogashira coupling and cyclization offers a versatile and high-yielding approach, particularly for library synthesis where diverse starting materials are employed.
-
Copper-catalyzed tandem reactions present a more economical and sustainable alternative, although they may require more rigorous optimization of reaction conditions.
-
The non-transition metal-mediated Perkin rearrangement is a highly efficient and direct method for obtaining the carboxylic acid, with the added benefit of being amenable to microwave acceleration, making it an excellent choice for rapid synthesis.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, such as those employing earth-abundant first-row transition metals or metal-free photocatalytic methods. The continued innovation in catalytic strategies will undoubtedly facilitate the synthesis of novel benzofuran-based therapeutics and advance the field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101607950B - Method for preparing 5-amino benzofuran carboxylic ester - Google Patents [patents.google.com]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes [ouci.dntb.gov.ua]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of a Privileged Scaffold: A Comparative Guide to the Applications of Substituted Benzofuran-2-Carboxylic Acids
Introduction: The Benzofuran-2-Carboxylic Acid Core - A Gateway to Diverse Functionality
The benzofuran scaffold, an elegant fusion of a benzene and a furan ring, represents a "privileged structure" in the realm of medicinal chemistry and materials science.[1] Its inherent planarity, coupled with the electronic properties endowed by the oxygen heterocycle, provides a versatile template for the design of novel functional molecules. At the heart of many of these innovations lies the benzofuran-2-carboxylic acid moiety, a key building block that allows for a diverse array of chemical modifications, leading to compounds with a remarkable breadth of biological activities and material properties.[2][3]
This technical guide offers an in-depth, comparative exploration of the applications of substituted benzofuran-2-carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from peer-reviewed literature to provide an objective comparison of the performance of these compounds in various domains. We will delve into their significant roles as anticancer agents, potent and selective enzyme inhibitors, and antimicrobial compounds. Furthermore, we will touch upon their emerging applications in the field of materials science, an area ripe for future exploration. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, this guide aims to serve as a valuable resource for those seeking to harness the potential of this remarkable chemical scaffold.
I. Medicinal Chemistry: A Battleground for Benzofuran-2-Carboxylic Acid Derivatives
The lion's share of research into substituted benzofuran-2-carboxylic acids has been concentrated in the field of medicinal chemistry, where their derivatives have shown significant promise in combating a range of human diseases.[2] The carboxylic acid group at the 2-position often plays a crucial role in the biological activity, frequently participating in key interactions with biological targets.[4]
A. Anticancer Applications: Targeting the Hallmarks of Malignancy
Substituted benzofuran-2-carboxylic acids have emerged as a formidable class of anticancer agents, with derivatives exhibiting cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the induction of apoptosis.
One notable area of investigation has been the development of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as inhibitors of NF-κB, a transcription factor implicated in cancer cell proliferation and survival.[4] A study by Choi et al. (2015) synthesized a library of these compounds and evaluated their cytotoxic activities against six human cancer cell lines.[4]
The following table summarizes the in-vitro cytotoxic activity (GI50 in µM) of selected benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.
| Compound | R Group (on N-phenyl) | ACHN (Renal) | HCT15 (Colon) | MM231 (Breast) | NUGC-3 (Gastric) | NCI-H23 (Lung) | PC-3 (Prostate) |
| 3m | 4'-hydroxy | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |
| Lead Scaffold | - | - | - | - | - | - | - |
Data sourced from Choi et al. (2015).[4]
The data clearly indicates that the substitution pattern on the N-phenyl ring significantly influences the anticancer potency. Compound 3m , with a 4'-hydroxy substitution, emerged as a lead scaffold with outstanding anticancer and NF-κB inhibitory activity.[4]
The cytotoxic activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay, a colorimetric method for measuring cell density.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with distilled water and stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader. The GI50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
B. Enzyme Inhibition: A Tale of Specificity and Potency
The benzofuran-2-carboxylic acid scaffold has proven to be an excellent starting point for the design of potent and selective enzyme inhibitors. The carboxylic acid moiety often acts as a key anchoring group, forming crucial interactions within the enzyme's active site.
Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Xiang et al. (2011) discovered a series of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.[2]
| Compound | Substitutions | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) |
| 29 | Specific substitutions on the benzofuran core | <10 | <10 |
| 38 | Specific substitutions on the benzofuran core | <10 | 20 |
| 39 | Specific substitutions on the benzofuran core | <10 | 30 |
Data sourced from Xiang et al. (2011).[2]
X-ray crystallography of the inhibitor/Pim-1 binding complex revealed that the carboxylic acid group of the inhibitors forms important salt-bridge and hydrogen bond interactions within the active site.[2]
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes, and certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are implicated in cancer progression. A study by Abdelrahman et al. (2020) reported novel benzofuran-based carboxylic acid derivatives as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.
| Compound | Substitutions | hCA I KI (µM) | hCA II KI (µM) | hCA IX KI (µM) | hCA XII KI (µM) |
| 9b | 2-methylbenzofuran with a meta-benzoic acid moiety | 32.8 | 10.1 | 0.91 | 2.2 |
| 9e | 5-bromobenzofuran with a meta-benzoic acid moiety | 33.2 | 37.0 | 0.79 | 2.3 |
| 9f | 5-bromobenzofuran with a para-benzoic acid moiety | 20.5 | 7.2 | 0.56 | 1.6 |
Data sourced from Abdelrahman et al. (2020).
The data highlights the submicromolar inhibitory activity of compounds 9b , 9e , and 9f against the cancer-related isoform hCA IX, with good selectivity over the off-target isoforms hCA I and II.
Lymphoid-tyrosine phosphatase (LYP) is a key negative regulator of T-cell activation and has emerged as a promising target for cancer immunotherapy. A recent study by Wang et al. (2023) identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic and designed a series of novel LYP inhibitors.[5]
| Compound | Substitutions | LYP Ki (µM) |
| D14 | Specific substitutions on the benzofuran core | 1.34 |
| D34 | Specific substitutions on the benzofuran core | 0.93 |
Data sourced from Wang et al. (2023).[5]
These compounds were found to reversibly inhibit LYP and demonstrated the ability to suppress tumor growth in a syngeneic mouse model by enhancing antitumor immunity.[5]
C. Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzofuran-2-carboxylic acids have demonstrated promising activity against a range of bacteria and fungi.
A study by Bhaskar and Yadav (2021) synthesized a series of novel benzofuran-2-carboxylate 1,2,3-triazoles and evaluated their in-vitro antimicrobial activity. Several of the synthesized compounds exhibited moderate to good zones of inhibition against both bacterial and fungal strains. The study noted that substitutions such as methoxy, methyl, and fluoro groups on the benzofuran ring tended to enhance antibacterial activity.
The following diagram illustrates the general workflow for the synthesis and evaluation of the antimicrobial activity of substituted benzofuran-2-carboxylic acid derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyanobenzofuran-2-Carboxylic Acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 5-cyanobenzofuran-2-carboxylic acid. As a compound utilized in advanced research and drug development, its unique chemical structure—incorporating both a carboxylic acid and a cyano moiety—necessitates a stringent and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory professionals with the necessary information to manage this chemical waste safely, ensuring personnel protection and regulatory compliance.
Part 1: Core Hazard Analysis and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is a solid organic compound. While specific toxicity data for this exact molecule is not extensively published, its constituent functional groups provide a clear basis for hazard assessment.
-
Carboxylic Acid Group: This group imparts acidic properties. Similar to other organic acids, it is expected to cause skin and eye irritation.[1][2][3]
-
Cyano Group (-C≡N): This is the primary source of concern. Cyano compounds are notoriously toxic. A critical and non-negotiable safety protocol is the strict avoidance of acids, which can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[4][5]
-
Benzofuran Core: The fused aromatic ring system means that upon combustion, hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) will be produced.[6][7]
Based on this analysis, this compound must be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[8][9][10]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Characteristic | Associated Risk | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact.[2][3] | Hand Protection: Chemical-impermeable gloves (e.g., Nitrile). Always inspect gloves before use and use proper removal technique.[11][12] |
| Eye Irritant | Causes serious eye irritation or damage.[2][3] | Eye Protection: Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standards.[11] |
| Toxicity (Cyano Group) | Potential for high toxicity. Risk of releasing HCN gas if mixed with acids.[4][5] | Respiratory Protection: Work must be conducted in a certified chemical fume hood.[5][11] |
| General Handling | Prevention of incidental exposure through ingestion or inhalation of dust. | Body Protection: A lab coat or apron is mandatory.[11] Ensure eyewash stations and safety showers are accessible.[6][13] |
Part 2: Step-by-Step Disposal Protocol
Disposal of this compound must be treated with the utmost care. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[8][14]
-
Segregate Waste Streams: Solid waste (e.g., contaminated weighing paper, gloves, wipes) must be collected separately from any liquid waste.[5] Do not mix this waste with other chemical waste streams, especially acidic waste.[5]
-
Collection Practices: All waste collection must occur within a chemical fume hood to minimize inhalation exposure.[5] Keep the waste container closed at all times except when adding waste.[8]
Step 2: Container Labeling and Storage
Proper labeling is a critical component of safe waste management, mandated by the EPA.[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[5]
-
Contents Identification: Clearly list the full chemical name: "this compound".
-
Hazard Warning: Add the explicit warning: "Toxic - Contains Cyanide. Do Not Mix with Acids." [5]
-
Date of Accumulation: Mark the date when the first piece of waste is added to the container.
-
Storage: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area. The storage location must be cool, dry, well-ventilated, and away from incompatible materials, particularly acids.[5][6]
Step 3: Final Disposal Workflow
The ultimate disposal of this hazardous waste must be handled by trained professionals.
-
Contact EHS: When the container is full or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] The most appropriate disposal method for this compound is high-temperature incineration at an approved facility, which ensures the complete destruction of the hazardous components.[6][7][13]
Disposal Decision Workflow
The following diagram outlines the procedural logic for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
Part 3: Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill. Restrict access.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in Table 1. For large spills, contact your EHS office immediately.
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[6][13]
-
Decontamination: Due to the cyanide component, a specific decontamination procedure is recommended. First, clean the affected area with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution.[5] All cleaning materials must be disposed of as hazardous waste.[5]
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[5][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
By adhering to these rigorous protocols, laboratory professionals can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
